Protein Kinase C (19-36)
Beschreibung
BenchChem offers high-quality Protein Kinase C (19-36) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protein Kinase C (19-36) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H159N35O24/c1-47(2)39-62(122-74(135)50(7)113-70(132)45-111-77(138)55(24-12-15-33-94)116-78(139)58(27-19-37-109-92(103)104)115-75(136)51(8)114-84(145)63(40-52-21-10-9-11-22-52)123-76(137)54(97)23-18-36-108-91(101)102)85(146)118-59(28-20-38-110-93(105)106)79(140)119-60(29-31-67(98)129)82(143)117-56(25-13-16-34-95)80(141)124-65(42-68(99)130)87(148)128-73(49(5)6)89(150)125-64(41-53-44-107-46-112-53)86(147)120-61(30-32-71(133)134)83(144)127-72(48(3)4)88(149)121-57(26-14-17-35-96)81(142)126-66(90(151)152)43-69(100)131/h9-11,21-22,44,46-51,54-66,72-73H,12-20,23-43,45,94-97H2,1-8H3,(H2,98,129)(H2,99,130)(H2,100,131)(H,107,112)(H,111,138)(H,113,132)(H,114,145)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,149)(H,122,135)(H,123,137)(H,124,141)(H,125,150)(H,126,142)(H,127,144)(H,128,148)(H,133,134)(H,151,152)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCJMYZDRROLEW-OFXZVSIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H159N35O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2151.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pseudosubstrate Peptide PKC (19-36): A Technical Guide to its Mechanism of Action and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in numerous pathologies, rendering it a significant therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of the synthetic peptide inhibitor, Protein Kinase C (19-36). This peptide, derived from the pseudosubstrate domain of PKC, serves as a potent and valuable tool for investigating the physiological and pathophysiological roles of PKC. This document outlines its inhibitory mechanism, summarizes key quantitative data, provides detailed experimental protocols for its use, and presents visual diagrams of relevant signaling pathways and experimental workflows.
The Mechanism of Action of Protein Kinase C (19-36)
Protein Kinase C (19-36) is a synthetic peptide that functions as a pseudosubstrate inhibitor of Protein Kinase C.[1][2] Its mechanism of action is rooted in its structural mimicry of the endogenous PKC substrate.
1.1. The Pseudosubstrate Concept
In its inactive state, the catalytic activity of PKC is suppressed by an N-terminal pseudosubstrate domain. This domain possesses a sequence of amino acids that resembles a true substrate but lacks the phosphorylatable serine or threonine residue.[3] It occupies the substrate-binding cavity of the catalytic domain, thereby preventing the phosphorylation of other proteins.[3]
1.2. Competitive Inhibition by PKC (19-36)
PKC (19-36) is a peptide corresponding to amino acid residues 19-36 of the pseudosubstrate region of conventional PKC isoforms (α and β).[3] By introducing this exogenous peptide, it competes with endogenous substrates for binding to the catalytic domain of activated PKC. This competitive binding effectively inhibits both the autophosphorylation of PKC and the phosphorylation of its downstream protein substrates.[4]
The inhibitory action of PKC (19-36) is highly specific for PKC. For instance, it is a poor inhibitor of cAMP-dependent protein kinase (PKA) and a moderate inhibitor of myosin light chain kinase (MLCK), demonstrating its utility in dissecting PKC-specific signaling events.
Quantitative Data
The inhibitory potency of PKC (19-36) has been quantified in various studies. The following table summarizes the key inhibitory constants.
| Inhibitor | Target | Parameter | Value | Reference |
| PKC (19-36) | Protein Kinase C | IC50 | 0.18 µM | [1][2][5] |
| PKC (19-36) | Protein Kinase C | Ki | 0.28 µM | [6] |
| PKC (19-36) | CaMKII | - | 20-fold less potent than for PKC | [6] |
Protein Kinase C Signaling Pathway
The activation of Protein Kinase C is a critical step in numerous signal transduction cascades. The canonical pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).
Caption: Canonical Protein Kinase C (PKC) signaling pathway.
Experimental Protocols
The following protocols provide a framework for utilizing PKC (19-36) to investigate PKC activity in various experimental settings.
4.1. In Vitro PKC Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based method to measure PKC activity and its inhibition by PKC (19-36).
Materials and Reagents:
-
PKC Substrate Microtiter Plate (pre-coated with a specific PKC substrate peptide)
-
Purified active PKC enzyme
-
PKC (19-36) inhibitor peptide
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Wash Buffer (e.g., 1X PBS with 0.05% Tween-20)
-
Phosphospecific primary antibody (recognizes the phosphorylated substrate)
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for an in vitro PKC kinase activity assay.
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions as required. Dilute PKC (19-36) to various concentrations to determine the IC50.
-
Pre-incubation: Add 100 µL of Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate and incubate for 10 minutes at room temperature.
-
Sample Addition: Aspirate the buffer. Add the purified PKC enzyme to the appropriate wells. To the inhibitor wells, add the desired concentrations of PKC (19-36). Include a no-enzyme control for background subtraction.
-
Kinase Reaction: Initiate the reaction by adding a solution containing ATP.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Stopping the Reaction: Terminate the reaction by emptying the wells and washing three times with Wash Buffer.
-
Primary Antibody Incubation: Add the phosphospecific primary antibody diluted in antibody dilution buffer and incubate for 60 minutes at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Color Development: Add TMB Substrate and incubate at room temperature until sufficient color develops.
-
Stopping Color Development: Add Stop Solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
4.2. Inhibition of PKC in Cell-Based Assays
This protocol outlines a general procedure for using PKC (19-36) to study the role of PKC in a specific cellular response.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
PKC (19-36) peptide
-
A method to introduce the peptide into cells (e.g., electroporation, cell-permeable peptide conjugation, or microinjection)
-
Agonist to stimulate the PKC pathway (e.g., phorbol esters like PMA)
-
Assay to measure the cellular response of interest (e.g., Western blot for protein phosphorylation, cell proliferation assay, migration assay)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.
-
Peptide Delivery: Introduce PKC (19-36) into the cells using a suitable delivery method. The concentration of the peptide will need to be optimized for the specific cell type and delivery method. A typical starting concentration is in the range of 1-10 µM.
-
Pre-incubation: Incubate the cells with the peptide for a sufficient time to allow for cellular uptake and equilibration (e.g., 30-60 minutes).
-
Stimulation: Treat the cells with an agonist to activate the PKC pathway.
-
Assay of Cellular Response: After the appropriate stimulation time, lyse the cells or perform the desired assay to measure the downstream cellular response.
-
Controls: Include appropriate controls, such as cells treated with the agonist alone (positive control), untreated cells (negative control), and cells treated with a scrambled or inactive control peptide.
Conclusion
The pseudosubstrate peptide inhibitor PKC (19-36) is a valuable and specific tool for the study of Protein Kinase C. Its well-defined mechanism of competitive inhibition, coupled with its selectivity over other kinases, allows for the targeted investigation of PKC-mediated signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize PKC (19-36) in their studies of cellular signaling and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
The Discovery and Development of Protein Kinase C Peptide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation.[1] The PKC family is classified into three subfamilies based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι/λ).[2] Dysregulation of PKC activity has been implicated in numerous diseases, including cancer, cardiovascular conditions, and neurological disorders, making it a compelling target for therapeutic intervention.
Peptide-based inhibitors have emerged as a promising class of molecules for targeting PKC with high specificity, offering advantages over small molecules that often target the highly conserved ATP-binding pocket and thus may lack selectivity.[3] This technical guide provides an in-depth overview of the discovery, development, and experimental characterization of PKC peptide inhibitors.
Discovery Strategies for PKC Peptide Inhibitors
The discovery of PKC peptide inhibitors has primarily followed two rational design strategies: pseudosubstrate-based inhibition and interference with protein-protein interactions.
Pseudosubstrate-Based Inhibition
All PKC isozymes possess an N-terminal pseudosubstrate domain that acts as an autoinhibitory sequence, binding to the catalytic site and maintaining the enzyme in an inactive state.[2][4] Peptides derived from this pseudosubstrate region, with the phosphorylatable serine or threonine residue replaced by a non-phosphorylatable amino acid like alanine, can act as competitive inhibitors by occupying the substrate-binding site.[2][5]
Inhibition of Protein-Protein Interactions
The function of PKC isozymes is critically dependent on their subcellular localization, which is mediated by interactions with specific anchoring proteins known as Receptors for Activated C-Kinase (RACKs).[6][7] Each PKC isozyme is thought to bind to a specific RACK, which localizes the kinase in proximity to its substrates.[6] Peptides derived from the RACK-binding sites on PKC, or the PKC-binding sites on RACKs, can competitively inhibit these interactions, thereby preventing the translocation and activation of specific PKC isozymes.[6][7]
Data Presentation: Quantitative Analysis of PKC Peptide Inhibitors
The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki) of various peptide inhibitors against different PKC isozymes. This data is essential for comparing the efficacy and selectivity of these inhibitors.
| Pseudosubstrate-Based Peptide Inhibitors | | :--- | :--- | :--- | :--- | | Peptide Inhibitor | Target PKC Isozyme(s) | IC50 / Ki | Reference(s) | | PKCα/β pseudosubstrate (PKC19–36) (RFARKGALRQKNVHEVKN) | cPKCs | - |[2] | | myr-ψPKC (myr-FARKGALRQ) | PKC | IC50: 8-20 µM (in intact cells) | - | | PKCε pseudosubstrate (ERMRPRKRQGAVRRRV) | PKCε | - |[2] | | PKCζ pseudosubstrate (ZIP; SIYRRGARRWRKL) | PKCζ | - |[2] | | MARCKS-related peptide (all Ser to Ala) | PKC | IC50: 100-200 nM, Ki: 20 nM | - |
| Translocation Peptide Inhibitors (RACK-Binding Site Derived) | | :--- | :--- | :--- | :--- | | Peptide Inhibitor | Target PKC Isozyme(s) | IC50 / Ki | Reference(s) | | αV5-3 | PKCα | - |[8] | | βC2-4 | PKCα | - |[7] | | KAI-9803 (Delcasertib, δV1-1) | PKCδ | - |[9][10] | | εV1-2 (EAVSLKPT) | PKCε | - |[2] | | KAI-1678 | PKCε | - |[2] |
Note: A dash (-) indicates that a specific quantitative value was not provided in the cited sources, although the peptide was identified as an inhibitor.
Signaling Pathways and Experimental Workflows
Canonical PKC Signaling Pathway and Points of Peptide Inhibition
The activation of conventional and novel PKC isozymes is initiated by signals that lead to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, and together with DAG, these second messengers recruit cPKCs to the plasma membrane. nPKCs are activated by DAG alone. This translocation to specific subcellular locations, mediated by RACKs, is crucial for their function. Atypical PKCs are not regulated by DAG or calcium. Peptide inhibitors can interfere with this pathway at two key points: by blocking the substrate-binding site (pseudosubstrate inhibitors) or by preventing translocation to RACKs (translocation inhibitors).
Caption: PKC signaling pathway and points of intervention for peptide inhibitors.
Experimental Workflow for Characterizing PKC Peptide Inhibitors
The characterization of novel PKC peptide inhibitors involves a multi-step process, from initial synthesis to in vivo validation.
References
- 1. Distribution of KAI-9803, a novel δ-protein kinase C inhibitor, after intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective bisubstrate-based inhibitors against protein kinase C (PKC) isozymes by using dynamic peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rationally designed peptide regulators of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translocation inhibitors define specificity of protein kinase C isoenzymes in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustained inhibition of PKCα reduces intravasation and lung seeding during mammary tumor metastasis in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Novel Drug Produces Negative Results in Reducing Heart Injury After Blocked Arteries Are Opened - American College of Cardiology [acc.org]
Protein Kinase C (19-36): A Technical Guide to its Autoinhibitory Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Protein Kinase C (PKC) fragment (19-36) as a critical autoinhibitory domain. It details the molecular mechanisms, quantitative interaction data, and experimental methodologies relevant to understanding and targeting this regulatory region for therapeutic development.
Introduction to Protein Kinase C and Autoinhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The activity of PKC isozymes is tightly regulated to prevent aberrant signaling, which is often associated with diseases such as cancer and neurodegenerative disorders. A key mechanism of this regulation is intramolecular autoinhibition, where a region within the PKC protein itself physically blocks the enzyme's catalytic activity.[4][5]
All PKC isozymes possess a regulatory domain at their N-terminus and a catalytic kinase domain at their C-terminus. Within the regulatory domain lies a highly conserved sequence, corresponding to amino acid residues 19-36, which functions as a pseudosubstrate.[6][7] This pseudosubstrate mimics a true PKC substrate but lacks a phosphorylatable serine or threonine residue. In the inactive state, the pseudosubstrate domain occupies the substrate-binding cavity of the catalytic domain, effectively preventing the phosphorylation of target proteins.[4][5]
Activation of PKC, typically triggered by second messengers like diacylglycerol (DAG) and calcium (Ca²⁺), induces a conformational change that dislodges the pseudosubstrate from the active site, thereby relieving autoinhibition and enabling the kinase to phosphorylate its substrates.[8][9][10] Understanding the precise mechanics of this autoinhibitory interaction is crucial for the development of specific PKC modulators.
The PKC (19-36) Pseudosubstrate Domain
The amino acid sequence of the PKC (19-36) region is highly conserved across conventional and novel PKC isoforms. This peptide contains a stretch of basic amino acids that are critical for its interaction with the acidic substrate-binding pocket of the kinase domain. The absence of a hydroxyl-containing amino acid at the phosphorylation site prevents it from being a substrate, making it an effective competitive inhibitor.[7]
Quantitative Analysis of the Pseudosubstrate Interaction
The interaction between the PKC (19-36) pseudosubstrate and the catalytic domain has been quantified using various biochemical and biophysical methods. The data presented below summarizes key parameters that define the affinity and inhibitory potency of this interaction.
| Parameter | Value | PKC Isoform(s) | Method | Reference |
| IC₅₀ | ~1 µM | Rat Brain PKC | Kinase Assay | [11] |
| IC₅₀ | 25 - 100 µM | α, γ, δ, ε | Kinase Assay | [12] |
| Kᵢ | 147 nM | Not Specified | Kinase Assay | |
| Kₘ | 10.7 nM | cPKCα (for MARCKS substrate) | Kinase Assay | [13] |
| Kₘ | 20.7 nM | nPKCδ (for MARCKS substrate) | Kinase Assay | [13] |
| Kₘ | 29.8 nM | nPKCε (for MARCKS substrate) | Kinase Assay | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the autoinhibitory function of the PKC (19-36) domain.
Protein Kinase C Activity Assay
This protocol describes a common method to measure PKC activity and its inhibition by the pseudosubstrate peptide.
Materials:
-
Purified PKC isozyme
-
PKC substrate peptide (e.g., Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide)
-
PKC (19-36) pseudosubstrate inhibitor peptide
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/fluorometric assays)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes (for conventional and novel PKCs)
-
Calcium Chloride (CaCl₂) (for conventional PKCs)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture by combining the kinase assay buffer, PS/DAG liposomes, CaCl₂ (if applicable), and the PKC substrate peptide in a microcentrifuge tube.
-
Add varying concentrations of the PKC (19-36) pseudosubstrate inhibitor peptide to the reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified PKC isozyme to the tubes and pre-incubate for 5-10 minutes at 30°C.
-
Start the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the pseudosubstrate peptide and determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding kinetics (association and dissociation rates) between the pseudosubstrate and the catalytic domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified PKC catalytic domain (ligand)
-
PKC (19-36) pseudosubstrate peptide (analyte)
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified PKC catalytic domain over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the PKC (19-36) pseudosubstrate peptide in the running buffer.
-
Inject the different concentrations of the analyte over the immobilized ligand surface and a reference flow cell (without ligand).
-
Monitor the change in the refractive index in real-time to generate sensorgrams showing the association phase.
-
-
Dissociation:
-
After the association phase, switch back to flowing only the running buffer over the sensor surface and monitor the dissociation of the peptide from the catalytic domain.
-
-
Regeneration:
-
If necessary, inject a pulse of regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified PKC catalytic domain
-
PKC (19-36) pseudosubstrate peptide
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the PKC catalytic domain and the pseudosubstrate peptide against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of both protein and peptide.
-
-
ITC Experiment:
-
Fill the sample cell with the purified PKC catalytic domain at a known concentration.
-
Fill the injection syringe with the PKC (19-36) pseudosubstrate peptide at a concentration typically 10-20 times higher than the protein in the cell.
-
Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the PKC activation pathway and a typical experimental workflow for studying the pseudosubstrate inhibition.
Caption: PKC Activation Signaling Pathway.
Caption: Experimental Workflow for Biophysical Characterization.
Conclusion
The PKC (19-36) pseudosubstrate domain is a cornerstone of PKC regulation, maintaining the enzyme in a quiescent state until activation by specific signaling cues. A thorough understanding of its inhibitory mechanism and the biophysical parameters governing its interaction with the catalytic domain is paramount for the rational design of novel therapeutics targeting PKC. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to unraveling the complexities of PKC signaling and harnessing its therapeutic potential.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein Kinase C Life Cycle: Explained Through Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Kinase C Life Cycle: Explained Through Systems Biology Approach [frontiersin.org]
- 4. Intramolecular Conformational Changes Optimize Protein Kinase C Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tuning the Signaling Output of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Cellular Functions Regulated by Protein Kinase C Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular functions modulated by the inhibition of Protein Kinase C (PKC), a pivotal family of serine/threonine kinases. Dysregulation of PKC signaling is implicated in a multitude of pathological conditions, including cancer, cardiovascular diseases, and inflammatory disorders, making its isoforms attractive targets for therapeutic intervention. This document details the effects of PKC inhibitors on key cellular processes, provides structured quantitative data for comparative analysis, outlines detailed experimental protocols for studying PKC inhibition, and presents visual representations of relevant signaling pathways and workflows.
Introduction to Protein Kinase C and its Inhibition
The Protein Kinase C (PKC) family comprises multiple isoforms classified into three main groups based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι/λ)[1]. These isoforms play crucial roles in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration[2]. The activation of conventional and novel PKC isoforms is typically initiated by signals that lead to the generation of diacylglycerol (DAG) and, for cPKCs, an increase in intracellular calcium (Ca2+)[2]. Atypical PKCs are regulated by protein-protein interactions[3].
Given their central role in signal transduction, the development of small molecule inhibitors targeting PKC has been a significant focus of drug discovery efforts[4]. These inhibitors can be broadly categorized as ATP-competitive, targeting the kinase domain, or substrate-competitive[5]. The specificity of these inhibitors for different PKC isoforms is a critical factor in their therapeutic potential and in dissecting the distinct functions of each isoform.
Cellular Functions Modulated by PKC Inhibition
Inhibition of specific PKC isoforms can have profound effects on cellular behavior, often with therapeutic implications. The following sections summarize the impact of PKC inhibition on cell proliferation, apoptosis, and cell cycle progression.
Cell Proliferation
PKC isoforms are key regulators of cell growth, and their inhibition can lead to cytostatic effects in various cell types, particularly in cancer cells where PKC signaling is often hyperactive[6]. For instance, the PKC inhibitor PD 406976 has been shown to decrease the proliferation of SVG, U-138MG, and U-373MG glioma cells[6]. Similarly, the novel PKC-ι inhibitor ICA-1 significantly inhibits the in vitro proliferation of BE(2)-C neuroblastoma cells[7]. The anti-proliferative effects of PKC inhibitors are often linked to their ability to induce cell cycle arrest.
Apoptosis
The role of PKC isoforms in apoptosis is complex, with some isoforms promoting survival and others being pro-apoptotic. Consequently, inhibiting specific PKC isoforms can either induce or prevent apoptosis depending on the cellular context[8]. For example, the PKC inhibitor Gö6976 was found to induce apoptosis in NIH3T3/Hras cells, with over 30% of cells undergoing apoptosis after 48 hours of treatment[8]. Concurrent knockdown of PKCα and PKCβ also sensitized cells with aberrant Ras signaling to apoptosis[8]. In acute promyelocytic leukemia (APL) cells, both Gö6976 and safingol induced significant time- and concentration-dependent apoptosis[9].
Cell Cycle Progression
PKC isoforms are known to modulate the machinery that governs cell cycle progression[10]. Inhibition of these kinases can therefore lead to arrest at specific checkpoints. For example, a PKCβ-selective inhibitor was shown to inhibit cell cycle progression in AIDS-related Non-Hodgkin lymphoma cell lines 2F7 and BCBL-1. In 2F7 cells treated with the inhibitor, the percentage of cells in the S/G2/M phase decreased from 41% to 29.7% after 48 hours[11]. A more rapid effect was observed in BCBL-1 cells, where the S/G2/M population dropped from 54.9% to 29.3% after only 16 hours of treatment[11]. The PKC inhibitor PD 406976 was also found to delay entry into the S phase in SVG cells and slow S-phase progression in U-138MG and U-373MG glioma cells[6].
Quantitative Data on PKC Inhibitors
The following tables summarize the inhibitory activity of various small molecules against different PKC isoforms and their effects on cellular functions.
Table 1: Inhibitory Activity (IC50) of Selected PKC Inhibitors against PKC Isoforms.
| Inhibitor | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) | Reference |
| Enzastaurin | 39 | - | 6 | 83 | - | 110 | - | [4] |
| Mitoxantrone | - | - | 8500 | - | - | - | - | |
| Sotrastaurin | 0.95 (Ki) | 0.64 (Ki) | - | - | 1.8-3.2 (Ki) | 1.8-3.2 (Ki) | - | [4] |
Table 2: Cellular Effects of Selected PKC Inhibitors.
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| PKCβ-selective inhibitor | 2F7 (AIDS-NHL) | MTS Assay | 14 µM (IC50) | 38% reduction in viability at 5 µM | [11] |
| PKCβ-selective inhibitor | BCBL-1 (AIDS-NHL) | MTS Assay | 15 µM (IC50) | Significant decrease in viability | [11] |
| ICA-1 | BE(2)-C (Neuroblastoma) | Proliferation Assay | 0.1 µM | 58% inhibition of proliferation | [7] |
| Gö6976 | NIH3T3/Hras | Annexin V-FITC | Not specified | >30% apoptotic cells after 48h | [8] |
| PD 406976 | SVG, U-373MG | PKC Activity Assay | 2 µM | 63-70% decrease in PKC activity | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of PKC inhibition on cellular functions.
In Vitro PKC Kinase Assay
This assay measures the phosphotransferase activity of PKC.
Materials:
-
Purified PKC enzyme or immunoprecipitated PKC
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
Inhibitor cocktail (for crude lysates)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the substrate cocktail, ADB, and the lipid activator in a microcentrifuge tube on ice.
-
Add the PKC inhibitor at various concentrations or the vehicle control.
-
Add the purified PKC enzyme or immunoprecipitate to the reaction mixture.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP mixture.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Western Blotting for Phosphorylated PKC and Downstream Targets
This method is used to detect the phosphorylation status of PKC and its substrates.
Materials:
-
Cells treated with PKC inhibitor or vehicle
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample in Laemmli buffer by heating at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability and proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
PKC inhibitor at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PKC inhibitor or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects early and late apoptotic cells.
Materials:
-
Cells treated with PKC inhibitor or vehicle
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the PKC inhibitor or vehicle for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key PKC signaling pathways and a typical experimental workflow for studying PKC inhibition.
Caption: General overview of the PKC activation signaling pathway.
Caption: Workflow for investigating the effects of a PKC inhibitor.
Caption: Key downstream signaling pathways regulated by PKC.
References
- 1. Protein Kinase C (PKC) [sigmaaldrich.com]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the PKC inhibitor PD 406976 on cell cycle progression, proliferation, PKC isozymes and apoptosis in glioma and SVG‐transformed glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of PKC Isoforms in the Induction of Apoptosis Elicited by Aberrant Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of apoptosis induced by protein kinase C inhibitors and its modulation by the caspase pathway in acute promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase C signaling and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Gatekeeper: A Technical Guide to the Structure and Function of Protein Kinase C (19-36)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Protein Kinase C (PKC) pseudosubstrate region, specifically the 19-36 amino acid sequence, a critical negative regulator of PKC activity. This document delves into the structural basis of its inhibitory function, the signaling pathways governing its activity, and the experimental methodologies employed to study this pivotal domain.
The Pseudosubstrate: An Endogenous Inhibitor
The N-terminal region of Protein Kinase C contains a pseudosubstrate domain that acts as a built-in inhibitor.[1] This sequence, encompassing residues 19-36 in many PKC isoforms, mimics a substrate but lacks a phosphorylatable serine or threonine residue.[1] Instead, it contains an alanine at the phosphoacceptor site.[1] This structural mimicry allows the pseudosubstrate to bind to the active site of the PKC catalytic domain, effectively blocking substrate access and maintaining the enzyme in an inactive state.[2] The sequence of this inhibitory peptide is RFARKGALRQKNVHEVKN.[3]
The release of this autoinhibitory domain is a key event in PKC activation. For conventional PKC isoforms, this is triggered by the binding of the second messenger diacylglycerol (DAG) to the C1 domain and Ca2+ to the C2 domain.[2] This dual binding event recruits PKC to the plasma membrane, inducing a conformational change that displaces the pseudosubstrate from the catalytic cleft and activates the enzyme.[2]
Quantitative Analysis of PKC (19-36) Inhibition
The synthetic peptide corresponding to the PKC pseudosubstrate region (19-36) is a potent and specific inhibitor of PKC activity. Its inhibitory capacity has been quantified through various in vitro kinase assays.
| Parameter | Value | Notes |
| IC50 | 0.18 µM | The half maximal inhibitory concentration against Protein Kinase C.[2][3][4][5] |
| Ki | 147 nM | The inhibition constant, indicating high-affinity binding to the PKC active site.[6] |
Experimental Protocols
Synthesis and Purification of PKC (19-36) Peptide
The PKC (19-36) peptide (Sequence: RFARKGALRQKNVHEVKN) can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Methodology:
-
Resin and Amino Acid Preparation: A pre-loaded Wang resin with the C-terminal amino acid (Asparagine) is typically used. Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids are used for the synthesis.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.
-
Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
In Vitro PKC Kinase Activity Assay
This assay measures the ability of the PKC (19-36) peptide to inhibit the phosphorylation of a substrate by PKC.
Materials:
-
Purified, active Protein Kinase C enzyme.
-
PKC (19-36) inhibitor peptide.
-
A specific PKC substrate peptide (e.g., Ac-MBP(4-14)).
-
[γ-32P]ATP (radiolabeled ATP).
-
Kinase reaction buffer (containing Tris-HCl, MgCl2, CaCl2, and lipid activators like phosphatidylserine and diacylglycerol).
-
P81 phosphocellulose paper.
-
Phosphoric acid for washing.
-
Scintillation counter.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, PKC substrate, and varying concentrations of the PKC (19-36) inhibitor peptide.
-
Enzyme Addition: Add the purified PKC enzyme to initiate the reaction.
-
Phosphorylation Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP. Incubate the mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of 32P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Molecular Interactions and Workflows
PKC Activation and Pseudosubstrate Release
The following diagram illustrates the signaling pathway leading to the activation of conventional Protein Kinase C and the subsequent release of the pseudosubstrate domain.
Caption: PKC activation pathway.
Experimental Workflow for Characterizing PKC (19-36)
This diagram outlines a typical experimental workflow for the synthesis, purification, and functional characterization of the PKC (19-36) pseudosubstrate peptide.
Caption: Workflow for PKC (19-36) characterization.
References
The Pseudosubstrate Sequence: An Intramolecular Gatekeeper of Protein Kinase C Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that plays a crucial role in a myriad of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses. The activity of PKC isozymes is exquisitely controlled by a sophisticated network of regulatory mechanisms. Central to this regulation is the pseudosubstrate sequence, an autoinhibitory domain that acts as an intramolecular gatekeeper, maintaining the enzyme in a catalytically inactive state. This technical guide provides a comprehensive overview of the role of the pseudosubstrate sequence in PKC regulation, detailing its mechanism of action, the structural determinants of its function, and the experimental approaches used to study its role. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on PKC and related signaling pathways.
The Pseudosubstrate: A Molecular Mimic
The pseudosubstrate is a short peptide sequence located in the regulatory domain of PKC that mimics a true substrate but lacks a phosphorylatable serine or threonine residue.[1] Instead, a non-phosphorylatable amino acid, typically alanine, occupies the phospho-acceptor position.[2] In the inactive conformation of PKC, the pseudosubstrate binds to the active site of the catalytic domain, physically blocking the access of true substrates and thereby preventing phosphorylation.[3] This autoinhibitory interaction is a key feature of all PKC isoforms, ensuring that their kinase activity is tightly repressed in the absence of activating signals.
The affinity of the pseudosubstrate for the catalytic domain is a critical determinant of the basal activity of the kinase. While the intramolecular nature of this interaction in the full-length protein results in a high effective concentration, synthetic peptides corresponding to the pseudosubstrate sequence can also act as competitive inhibitors of PKC activity, albeit with varying potencies.[2]
Quantitative Analysis of Pseudosubstrate Inhibition
The inhibitory potency of pseudosubstrate peptides can be quantified by determining their inhibitory constant (Ki) or the concentration required for 50% inhibition (IC50) in in vitro kinase assays. These values provide a quantitative measure of the affinity of the pseudosubstrate for the catalytic domain and can vary between different PKC isoforms.
| PKC Isoform(s) | Pseudosubstrate Peptide Sequence/Inhibitor | IC50/Ki Value | Reference(s) |
| PKC (general) | Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val | Ki: 147 ± 9 nM | [1] |
| PKC (Rat-1 cells) | Pseudosubstrate peptide | IC50: ~1 µM | [4] |
| PKCζ (PKMζ) | myr-ZIP (myr-SIYRRGARRWRKL) | IC50: 76 nM - 2 µM | [5][6] |
| PKCι and PKCζ | ZIP (SIYRRGARRWRKL) | Ki: ~1.43 µM and ~1.7 µM, respectively | [7] |
| PKC (various) | Pseudosubstrate peptides from PKCα, γ, δ, and ε | Inhibitory at 25 to 100 µM | [8] |
Critical Residues and Structural Determinants of Autoinhibition
The autoinhibitory function of the pseudosubstrate is critically dependent on the presence of basic amino acid residues (arginine and lysine) that interact with acidic residues in the substrate-binding pocket of the catalytic domain.[9] Site-directed mutagenesis studies have been instrumental in identifying the key residues within the pseudosubstrate sequence that are essential for maintaining the inactive state of PKC.
Mutations within the pseudosubstrate sequence can lead to a loss of autoinhibition, resulting in a constitutively active kinase. This can have profound physiological consequences and has been linked to various diseases, including cancer and neurodegenerative disorders.[1][9][10] For instance, cancer-associated mutations in the pseudosubstrate of PKCβ and PKCθ have been shown to impair autoinhibition, leading to increased basal activity and subsequent degradation of the protein, ultimately resulting in a loss-of-function phenotype.[10][11][12] Conversely, some mutations can enhance autoinhibition, also leading to a loss of function by stabilizing the inactive state.[10]
| PKC Isoform | Mutation(s) in Pseudosubstrate | Effect on Kinase Activity/Function | Reference(s) |
| PKCα | Ala to Glu substitution | Increased effector-independent kinase activity | [3] |
| PKCβ | Cancer-associated hotspot mutations | Loss-of-function (LOF) by enhancing or disrupting autoinhibition | [5][11] |
| PKCγ | G23E | Loss-of-function, lacked UTP-stimulated activity | [1][13] |
| PKCγ | A24E | Increased basal activity, ataxic phenotype in mice | [9] |
| PKCε | R162H | Reduced agonist-stimulated and basal activity | [1][13] |
| PKCθ | R145H/C | Impaired autoinhibition, increased basal signaling, and decreased stability (LOF) | [10][12][14] |
| PKCζ | Deletion of the pseudosubstrate site (ΔPSS) | Most active mutant form | [15] |
Regulation of Pseudosubstrate-Mediated Autoinhibition
The release of the pseudosubstrate from the catalytic cleft is a key event in the activation of PKC. This process is triggered by conformational changes induced by the binding of second messengers and cofactors to the regulatory domains of the enzyme. The specific activation mechanism varies between the different classes of PKC isoforms.
Conventional PKCs (cPKCs: α, βI, βII, γ)
The activation of cPKCs is initiated by an increase in intracellular calcium (Ca²⁺) and the production of diacylglycerol (DAG). Ca²⁺ binds to the C2 domain, promoting the translocation of the enzyme from the cytosol to the plasma membrane. At the membrane, the C1 domain binds to DAG, leading to a further conformational change that expels the pseudosubstrate from the active site, allowing for substrate binding and phosphorylation.
Novel PKCs (nPKCs: δ, ε, η, θ)
Novel PKCs are activated by DAG but are insensitive to Ca²⁺ as their C2-like domain does not bind calcium. The binding of DAG to the C1 domain is sufficient to induce the conformational change required for pseudosubstrate release and kinase activation.
Atypical PKCs (aPKCs: ζ, ι/λ)
Atypical PKCs are not activated by Ca²⁺ or DAG. Instead, their activity is regulated by protein-protein interactions.[2] Scaffolding proteins, such as Par6 and p62, bind to the regulatory domain of aPKCs, which induces the displacement of the pseudosubstrate and subsequent activation of the kinase.
References
- 1. Cancer-Associated Protein Kinase C Mutations Reveal Kinase’s Role as Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Quality Control by Phosphatase PHLPP1 Unveils Loss-of-Function Mechanism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Two Sides of the Same Coin: Protein Kinase C γ in Cancer and Neurodegeneration [frontiersin.org]
- 9. Cancer-associated mutations in protein kinase C theta are loss-of-function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cancer-associated mutations in protein kinase C theta are loss-of-function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Cancer-associated mutations in protein kinase C theta are loss-of-function | Semantic Scholar [semanticscholar.org]
- 14. Molecular mechanisms regulating protein kinase Czeta turnover and cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Protein Kinase C Signaling: A Technical Guide for Researchers
An in-depth exploration of the core signaling pathways, experimental methodologies, and quantitative data surrounding the Protein Kinase C (PKC) family of enzymes, pivotal regulators of a vast array of cellular processes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational aspects of PKC signaling.
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that play crucial roles in transducing extracellular signals into intracellular responses.[1] These enzymes are central to a multitude of cellular functions, including proliferation, differentiation, apoptosis, and motility.[2][3][4] Dysregulation of PKC signaling has been implicated in a wide range of diseases, such as cancer, cardiovascular diseases, neurological disorders, and autoimmune conditions, making this enzyme family a significant target for therapeutic intervention.[5][6][7][8]
Classification and Activation of PKC Isoforms
The PKC family is divided into three main subfamilies based on their structure and requirements for activation:
-
Conventional PKCs (cPKCs): This group includes isoforms α, βI, βII, and γ. Their activation is dependent on both calcium ions (Ca²⁺) and diacylglycerol (DAG).[9][10]
-
Novel PKCs (nPKCs): Comprising isoforms δ, ε, η, and θ, this subfamily is activated by DAG but is independent of Ca²⁺.[9][10]
-
Atypical PKCs (aPKCs): This group, which includes isoforms ζ and ι/λ, does not require Ca²⁺ or DAG for activation.[9][10] Instead, their activity is regulated by protein-protein interactions.[11]
The activation of conventional and novel PKC isoforms is typically initiated by the stimulation of cell surface receptors, such as G protein-coupled receptors or receptor tyrosine kinases.[3][12] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and DAG.[3] IP₃ triggers the release of Ca²⁺ from intracellular stores, and together with DAG, facilitates the translocation of cPKCs to the plasma membrane, where they become fully active.[3] nPKCs are recruited to the membrane by DAG alone.[9]
Atypical PKCs are activated through different mechanisms, often involving scaffolding proteins and other kinases. For instance, aPKCs can be activated downstream of phosphoinositide 3-kinase (PI3K) and its downstream effector, PDK1.[13]
Downstream Signaling Pathways
Once activated, PKC isoforms phosphorylate a wide range of substrate proteins on their serine and threonine residues, thereby modulating their activity and initiating downstream signaling cascades.[10] These pathways regulate numerous cellular processes. For example, PKC signaling is heavily involved in the regulation of gene expression through the activation of transcription factors such as AP-1 and NF-κB.[4]
The specific downstream effects of PKC activation are highly dependent on the particular isoform involved, the cell type, and the subcellular localization of the enzyme. This isoform-specific signaling allows for a diverse and tightly regulated cellular response to various stimuli.
Quantitative Data on PKC Modulators
The study of PKC signaling has been greatly facilitated by the development of pharmacological agents that can activate or inhibit PKC activity. The following tables summarize key quantitative data for some commonly used PKC inhibitors.
| Inhibitor | Target PKC Isoform(s) | IC₅₀ / Kᵢ Values | Notes |
| Staurosporine | Pan-PKC inhibitor | IC₅₀: 2.7 nM for PKC. Inhibitory activity: cPKC > nPKC > aPKC.[14] | A potent but non-selective inhibitor that also targets many other kinases.[5][14][15] |
| Enzastaurin (LY317615) | Selective for PKCβ | IC₅₀: 6 nM (PKCβ), 39 nM (PKCα), 83 nM (PKCγ), 110 nM (PKCε).[14] | An ATP-competitive inhibitor that has been evaluated in clinical trials for cancer.[14] |
| Ruboxistaurin (LY333531) | Selective for PKCβ | IC₅₀: 4.7 nM (PKCβ1), 5.9 nM (PKCβ2).[16] | A competitive and reversible inhibitor of PKCβ isoforms.[16] |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor (potent against cPKC and nPKC) | Kᵢ: 0.95 nM (PKCα), 0.64 nM (PKCβ), 0.22 nM (PKCθ), 1.8–3.2 µM (PKCδ, ε, η).[14] | A potent and selective pan-PKC inhibitor with immunosuppressive functions.[14] |
| Gö6976 | Conventional PKCs | Inhibits cPKCs at nanomolar concentrations.[17] Does not effectively inhibit nPKCs or aPKCs at micromolar concentrations.[17] | A highly promiscuous inhibitor of other kinases.[17] |
| Bisindolylmaleimide IX (Ro 31-8220) | Pan-PKC inhibitor | IC₅₀: 5 nM (PKCα), 24 nM (PKCβI), 14 nM (PKCβII), 27 nM (PKCγ), 24 nM (PKCε).[16] | Also shows potent inhibition against other kinases like MAPKAP-K1b, MSK1, GSK3β, and S6K1.[16] |
| ACPD and DNDA | Atypical PKCs | IC₅₀: ~2.5 µM (based on cell proliferation inhibition).[14] | Inhibit aPKC-mediated cancer cell proliferation.[14] |
Experimental Protocols
A variety of experimental techniques are employed to investigate PKC signaling pathways. Below are detailed methodologies for key experiments.
PKC Kinase Activity Assay
This assay measures the ability of PKC to phosphorylate a substrate peptide.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is proportional to the PKC activity.[18]
Materials:
-
Cell lysate or purified PKC enzyme
-
PKC substrate peptide (e.g., a peptide with the consensus phosphorylation motif (R/K)X(S/T)[14])
-
[γ-³²P]ATP
-
Assay buffer (containing MgCl₂, ATP, and other necessary co-factors)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for activating cPKCs and nPKCs
-
Calcium chloride (CaCl₂) for activating cPKCs
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the assay buffer, substrate peptide, and activators (PS, DAG, CaCl₂ as required for the specific PKC isoform).
-
Add the cell lysate or purified PKC enzyme to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding TCA to precipitate the proteins and peptides.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
Western Blotting for PKC Phosphorylation
This technique is used to detect the phosphorylation status of PKC or its substrates.
Principle: Western blotting uses specific antibodies to detect target proteins that have been separated by size using gel electrophoresis. Phospho-specific antibodies can be used to detect the phosphorylation of PKC at specific sites, which is often indicative of its activation state.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-total PKC)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key PKC signaling pathways and a typical experimental workflow.
Caption: Canonical PKC Signaling Pathway Activation.
Caption: Atypical PKC Signaling Pathway Activation.
Caption: Experimental Workflow for Studying PKC Signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. Protein kinase C, an elusive therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Protein kinase C - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]
- 12. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Protein Kinase C (19-36) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) (19-36) is a highly specific and potent pseudosubstrate peptide inhibitor of Protein Kinase C (PKC).[1][2] Derived from the pseudosubstrate region of PKC itself (amino acid residues 19-36), this peptide acts as a competitive inhibitor by binding to the substrate-binding site of PKC, thereby preventing the phosphorylation of its natural substrates.[3][4] With an IC50 value of approximately 0.18 µM for PKC, it exhibits significantly lower affinity for other kinases such as cAMP-dependent protein kinase (PKA), making it a valuable tool for dissecting PKC-specific signaling pathways.[1][5]
These application notes provide detailed protocols for the use of Protein Kinase C (19-36) in various cell culture experiments, including the preparation of stock solutions, cell proliferation and apoptosis assays, and Western blotting analysis of downstream signaling events.
Data Presentation
Quantitative Effects of Protein Kinase C (19-36) on Vascular Smooth Muscle Cells (VSMCs)
The following table summarizes the dose-dependent inhibitory effects of PKC (19-36) on high glucose-induced changes in rat vascular smooth muscle cells (VSMCs).
| Experimental Condition | PKC (19-36) Concentration | Observed Effect | Reference |
| High Glucose (22.2 mM)-Induced Cell Proliferation | 0.1 µM | 16% reduction in cell number | [1] |
| High Glucose (22.2 mM)-Induced Cell Proliferation | 1 µM | 28% reduction in cell number | [1] |
| High Glucose (22.2 mM)-Induced DNA Synthesis ([³H]thymidine incorporation) | 0.1 µM | Inhibition of DNA synthesis | [1] |
| High Glucose (22.2 mM)-Induced DNA Synthesis ([³H]thymidine incorporation) | 1 µM | Further inhibition of DNA synthesis | [1] |
| High Glucose (22.2 mM)-Induced Protein Synthesis ([³H]leucine incorporation) | 0.1 µM | Inhibition of protein synthesis | [1] |
| High Glucose (22.2 mM)-Induced Protein Synthesis ([³H]leucine incorporation) | 1 µM | Further inhibition of protein synthesis | [1] |
| High Glucose (22.2 mM)-Induced Cell Cycle Progression (S and G2-M phases) | 1 µM | Suppression of progression | [1] |
Experimental Protocols
Preparation of Protein Kinase C (19-36) Stock Solution
Materials:
-
Protein Kinase C (19-36) peptide (lyophilized powder)
-
Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
Protocol:
-
Refer to the manufacturer's data sheet for the exact molecular weight of the peptide lot.
-
To prepare a 1 mM stock solution, reconstitute the lyophilized peptide in sterile water or PBS. For example, for a peptide with a molecular weight of 2151.48 g/mol , dissolve 1 mg in 464.8 µL of solvent.[6]
-
Gently vortex to dissolve the peptide completely. If solubility is an issue, brief sonication may be used.[2]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Cell Proliferation Assay Using [³H]thymidine Incorporation
This protocol is adapted from a study on vascular smooth muscle cells (VSMCs).[1]
Materials:
-
Cells of interest (e.g., VSMCs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Protein Kinase C (19-36) stock solution
-
[³H]thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Protocol:
-
Plate cells in a multi-well plate at a desired density and allow them to adhere and reach confluence.
-
Synchronize the cells by incubating them in serum-free medium for 48 hours to induce quiescence.[1]
-
Treat the cells with the desired concentrations of Protein Kinase C (19-36) (e.g., 0.1 µM and 1 µM) in fresh serum-free or complete medium, depending on the experimental design. Include appropriate vehicle controls.
-
Add the stimulus for proliferation (e.g., high glucose at 22.2 mM for VSMCs) to the relevant wells.[1]
-
After the desired treatment period, add 1 µCi/mL of [³H]thymidine to each well and incubate for 4-24 hours.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the wells twice with ice-cold 5% TCA.
-
Solubilize the precipitate in 0.5 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
A decrease in [³H]thymidine incorporation in treated cells compared to control cells indicates inhibition of cell proliferation.
Western Blot Analysis of Downstream PKC Signaling
This protocol provides a general workflow to assess the effect of PKC (19-36) on the phosphorylation of downstream target proteins.
Materials:
-
Cells of interest
-
Protein Kinase C (19-36) stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-specific and total antibodies for a downstream target of PKC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate cells and treat them with Protein Kinase C (19-36) at the desired concentration and for the appropriate duration. Include a positive control (e.g., a known PKC activator like PMA) and a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MARCKS) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.
Visualizations
Signaling Pathway of PKC Inhibition by Protein Kinase C (19-36)
Caption: Inhibition of the PKC signaling pathway by Protein Kinase C (19-36).
Experimental Workflow for Assessing the Effect of PKC (19-36) on Cell Proliferation
Caption: Workflow for a cell proliferation assay using PKC (19-36).
Logical Relationship of Protein Kinase C (19-36) Action
Caption: The mechanism of competitive inhibition by PKC (19-36).
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Protein Kinase C Quality Control by Phosphatase PHLPP1 Unveils Loss-of-Function Mechanism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 6. targetmol.com [targetmol.com]
Application Notes: The Role of PKC Isoforms in Vascular Hyperproliferation
An important clarification regarding Protein Kinase C (PKC) isoforms is necessary before detailing their applications in vascular hyperproliferation. The well-established and scientifically recognized PKC family does not include isoforms numbered 19-36. The family is broadly categorized into three main groups: conventional (PKCα, βI, βII, γ), novel (PKCδ, ε, η, θ), and atypical (PKCζ, ι/λ) isoforms.
This document will focus on the established roles of these known PKC isoforms in the context of vascular hyperproliferation, providing detailed application notes, protocols, and data for researchers, scientists, and drug development professionals.
Vascular hyperproliferation, the excessive growth of vascular smooth muscle cells (VSMCs), is a key pathological feature of various cardiovascular diseases, including atherosclerosis, restenosis following angioplasty, and hypertension. Protein Kinase C (PKC) isoforms are critical mediators in the signaling pathways that drive this abnormal cell growth. Different isoforms can have distinct, and sometimes opposing, effects on VSMC proliferation, making them important targets for therapeutic intervention.
Key PKC Isoforms in Vascular Hyperproliferation:
-
PKCα: This conventional isoform is often upregulated in response to vascular injury. Its activation is linked to the G1/S phase transition of the cell cycle, promoting VSMC proliferation. PKCα mediates its effects through the activation of downstream signaling cascades, including the Raf/MEK/ERK pathway.
-
PKCβ: Particularly PKCβII, is strongly implicated in diabetic vascular complications, where it contributes to endothelial dysfunction and VSMC proliferation. Its role is often associated with the pathological effects of high glucose levels.
-
PKCδ: This novel isoform has a more complex, dual role. While some studies suggest it can promote apoptosis (programmed cell death), thereby limiting proliferation, other evidence points to its involvement in VSMC migration and proliferation under specific stimuli. Its activation can be a response to oxidative stress.
-
PKCε: Activation of this novel isoform is generally considered to be pro-proliferative and pro-survival in VSMCs. It has been shown to be involved in the response to various growth factors, such as platelet-derived growth factor (PDGF) and angiotensin II.
-
PKCζ: As an atypical isoform, PKCζ is involved in fundamental cellular processes, including cell polarity and proliferation. In VSMCs, it is often linked to the signaling pathways activated by inflammatory cytokines and growth factors, contributing to the hyperproliferative state.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of PKC isoform modulation on vascular smooth muscle cell proliferation.
Table 1: Inhibition of VSMC Proliferation by PKC Inhibitors
| PKC Isoform Target | Inhibitor | Cell Type | IC50 for Proliferation Inhibition | Reference |
| PKCα | Gö 6976 | Rat Aortic Smooth Muscle Cells | ~20 nM | (Fictional Data) |
| PKCβ | Ruboxistaurin (LY333531) | Human Aortic Smooth Muscle Cells | ~50 nM | (Fictional Data) |
| Pan-PKC | Sotrastaurin (AEB071) | Rabbit Vascular Smooth Muscle Cells | ~100 nM | (Fictional Data) |
Table 2: Effect of PKC Isoform Overexpression on VSMC Proliferation
| Overexpressed Isoform | Cell Type | Proliferation Increase (vs. Control) | Key Pathway Activated | Reference |
| PKCε | Human Coronary Artery Smooth Muscle Cells | ~1.8-fold | ERK1/2 | (Fictional Data) |
| PKCζ | Mouse Aortic Smooth Muscle Cells | ~1.5-fold | NF-κB | (Fictional Data) |
Experimental Protocols
Protocol 1: Western Blot Analysis of PKC Isoform Expression in VSMCs
This protocol describes the methodology for determining the protein levels of specific PKC isoforms in cultured vascular smooth muscle cells.
Materials:
-
Cultured VSMCs (e.g., rat aortic smooth muscle cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for PKC isoforms (e.g., anti-PKCα, anti-PKCε)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis:
-
Wash cultured VSMCs with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations with lysis buffer and loading dye.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze band intensities using appropriate software.
-
Protocol 2: VSMC Proliferation Assay (BrdU Incorporation)
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cultured VSMCs
-
96-well cell culture plates
-
Growth factors (e.g., PDGF) or inhibitors
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU-POD antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere and become quiescent by serum-starving for 24-48 hours.
-
-
Treatment:
-
Treat the cells with the desired growth factors, inhibitors, or vehicle controls.
-
Incubate for the desired period (e.g., 24 hours).
-
-
BrdU Labeling:
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours.
-
-
Immunodetection:
-
Remove the labeling medium and fix/denature the cells.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate until color development is sufficient.
-
Add the stop solution.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizations: Signaling Pathways and Workflows
Caption: PKCα signaling pathway in VSMC proliferation.
Caption: Workflow for a VSMC proliferation assay.
Application Notes and Protocols for the Use of Protein Kinase C (19-36) as an Isotype-Specific Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] The PKC family is divided into three main subfamilies based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι/λ). The development of specific inhibitors for different PKC isotypes is crucial for dissecting their individual roles in cellular function and for the development of targeted therapeutics.
Protein Kinase C (19-36) is a synthetic peptide corresponding to the pseudosubstrate region (amino acid residues 19-36) of PKCα and β. This peptide acts as a competitive inhibitor by binding to the substrate-binding site of the kinase, thereby preventing the phosphorylation of its natural substrates.[2] These application notes provide a comprehensive overview of the use of PKC (19-36) as a selective inhibitor for conventional PKC isotypes, along with detailed protocols for its application in various experimental settings.
Mechanism of Action
The regulatory domain of conventional PKC isotypes contains a pseudosubstrate sequence that is highly similar to their substrate phosphorylation sites but lacks a phosphorylatable serine or threonine residue.[2] In its inactive state, this pseudosubstrate domain occupies the catalytic site, preventing substrate binding. Upon activation of PKC by second messengers like diacylglycerol (DAG) and Ca2+, a conformational change releases the pseudosubstrate from the active site, allowing for substrate phosphorylation. The PKC (19-36) peptide mimics this endogenous pseudosubstrate, competitively inhibiting substrate binding to the catalytic domain of activated conventional PKC isotypes.[2]
Data Presentation: Inhibitory Activity of PKC (19-36)
The following table summarizes the known inhibitory activity of PKC (19-36) against various kinases. The data highlights its selectivity for conventional PKC isotypes.
| Kinase Target | IC50 | Reference |
| Protein Kinase C (mixed isotypes) | 0.18 µM | [3] |
| cAMP-dependent Protein Kinase (PKA) | 423 µM | |
| Myosin Light Chain Kinase (MLCK) | 24 µM |
Mandatory Visualizations
Signaling Pathway of PKC Inhibition by PKC (19-36)
Caption: Signaling pathway of cPKC activation and inhibition by PKC (19-36).
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a radioactive in vitro PKC kinase assay.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Assay Using [γ-³²P]ATP
This protocol is designed to measure the activity of a specific PKC isotype in the presence or absence of the PKC (19-36) inhibitor.
Materials:
-
Purified recombinant PKC isotype (e.g., PKCα, PKCβ, PKCγ)
-
PKC (19-36) peptide
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
P81 phosphocellulose paper
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator: 7.5% Triton X-100, 2.5 mg/ml phosphatidylserine, 0.25 mg/ml diacylglycerol (sonicate on ice before use)
-
Mg/ATP Cocktail: 0.5 M MgCl₂, 500 µM ATP in ADB
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of PKC (19-36) in ADB to determine the IC50.
-
Reaction Setup: In a microcentrifuge tube on ice, add the following in order:
-
10 µl of Substrate Cocktail (containing substrate peptide in ADB)
-
10 µl of PKC (19-36) dilution or ADB (for control)
-
10 µl of Lipid Activator
-
10 µl of purified PKC enzyme (25-100 ng)
-
-
Pre-incubation: Gently mix and pre-incubate the reaction mixture on ice for 10 minutes.
-
Initiate Kinase Reaction: Start the reaction by adding 10 µl of the Mg/ATP cocktail containing [γ-³²P]ATP.
-
Incubation: Vortex gently and incubate at 30°C for 10-15 minutes. The reaction should be within the linear range.
-
Stop Reaction: Stop the reaction by spotting 25 µl of the reaction mixture onto the center of a labeled P81 phosphocellulose paper.
-
Washing:
-
Allow the paper to air dry for a few minutes.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone for 2 minutes to dry the paper.
-
-
Quantification:
-
Place the dried P81 paper into a scintillation vial.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PKC (19-36) compared to the control (no inhibitor) and determine the IC50 value.
Protocol 2: Western Blot Analysis of MARCKS Phosphorylation
This protocol is for assessing the inhibition of endogenous PKC activity in a cellular context by measuring the phosphorylation of a key PKC substrate, Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).[5]
Materials:
-
Cell line of interest (e.g., fibroblasts, neurons)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC (19-36) peptide (a cell-permeable version may be required, or cells can be permeabilized)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-MARCKS (Ser152/156)
-
Primary antibody against total MARCKS (for loading control)
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-incubate the cells with varying concentrations of PKC (19-36) for 1-2 hours. If using non-permeable peptide, permeabilize cells first (e.g., with a low concentration of digitonin).
-
Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for 15-30 minutes. Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total MARCKS to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the phospho-MARCKS signal to the total MARCKS signal.
-
Protocol 3: Cell Proliferation Assay Using Crystal Violet
This protocol measures the effect of PKC inhibition on cell proliferation.
Materials:
-
Cell line of interest
-
Complete growth medium
-
PKC (19-36) peptide
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Methanol
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of PKC (19-36). Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µl of methanol per well for 15 minutes.
-
Remove the methanol and let the plate air dry.
-
Add 100 µl of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with water to remove excess stain and let it air dry completely.
-
-
Quantification:
-
Add 100 µl of methanol to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of proliferation inhibition.
Conclusion
The PKC (19-36) peptide is a valuable tool for investigating the roles of conventional PKC isotypes in various cellular processes. Its selectivity allows for the targeted inhibition of PKCα, β, and γ, enabling researchers to dissect their specific contributions to signaling pathways. The protocols provided herein offer a starting point for utilizing this inhibitor in in vitro and cell-based assays. It is recommended that researchers optimize these protocols for their specific experimental systems.
References
Elucidating PKC-Mediated Phosphorylation Using the Pseudosubstrate Peptide PKC (19-36): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and gene expression. The dysregulation of PKC activity is implicated in various diseases, making it a significant target for therapeutic intervention. The PKC (19-36) peptide is a valuable tool for studying the specific roles of PKC isoforms. This synthetic peptide corresponds to the pseudosubstrate region (residues 19-36) of PKCα and PKCβ, acting as a competitive inhibitor by binding to the substrate-binding cavity of the kinase, thereby preventing the phosphorylation of its natural substrates.[1][2]
These application notes provide a comprehensive guide to designing and executing experiments to investigate PKC-mediated phosphorylation events using the PKC (19-36) peptide. The protocols outlined below cover in vitro kinase assays to determine inhibitory activity, western blotting to analyze changes in protein phosphorylation in cell-based assays, and mass spectrometry-based phosphoproteomics for unbiased, large-scale identification and quantification of PKC substrates.
Key Applications of PKC (19-36):
-
Target Validation: Confirming the involvement of PKC in a specific signaling pathway or cellular response.
-
Substrate Identification: Aiding in the identification of direct downstream targets of PKC.
-
Drug Discovery: Serving as a tool compound in screens for novel PKC inhibitors.
-
Functional Studies: Dissecting the specific roles of conventional PKC isoforms in complex biological processes.
Data Presentation
Table 1: Inhibitory Activity of PKC Pseudosubstrate Peptides
This table summarizes the inhibitory constants (IC50) for PKC (19-36) and provides context by comparing it with other pseudosubstrate-based inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Notes |
| PKC (19-36) | Protein Kinase C (general) | 0.18 | A widely used pseudosubstrate inhibitor for conventional PKC isoforms.[3] It shows significantly less inhibition of other kinases like PKA and MLCK.[4] |
| myr-PKCζ-pseudosubstrate | PKMζ | 0.27 | Myristoylated for cell permeability. Also shows inhibitory activity against other PKC isoforms.[5] |
| myr-PKCα/β pseudosubstrate | PKCα, PKCβ | ~5-10 | Myristoylated version of the pseudosubstrate from PKCα/β. |
| [Ala27]PKC(19-31) | Protein Kinase C | Increased IC50 | Replacement of a key arginine residue with alanine reduces the inhibitory potency, highlighting the importance of the pseudosubstrate sequence for binding to the active site.[1] |
| Rottlerin | Initially reported as PKCδ selective | 3-6 (for PKCδ) | Later found to have off-target effects and is not a specific PKC inhibitor.[6] |
Table 2: Representative Quantitative Phosphoproteomics Data
This table illustrates the expected output from a quantitative mass spectrometry experiment designed to identify proteins with altered phosphorylation upon treatment with PKC (19-36). The data presented here is a hypothetical representation based on typical phosphoproteomics results.
| Protein | Phosphorylation Site | Fold Change (PKC (19-36) / Control) | p-value | Biological Function of Protein |
| MARCKS | Ser152 | -2.5 | <0.01 | Actin-binding protein involved in cytoskeleton regulation and signaling.[7][8] |
| Lamin A | Ser22 | -1.8 | <0.05 | Nuclear lamina component, regulates nuclear stability and gene expression. |
| GAP43 | Ser41 | -3.1 | <0.01 | Neuronal growth-associated protein involved in plasticity. |
| Protein X | Thr123 | -2.2 | <0.05 | Hypothetical protein identified as a potential novel PKC substrate. |
| Protein Y | Ser456 | 1.1 (no change) | >0.05 | Protein with unchanged phosphorylation, serving as a negative control. |
Experimental Protocols
In Vitro PKC Kinase Assay
This protocol is designed to determine the inhibitory effect of PKC (19-36) on the activity of a purified PKC isoform.
Materials:
-
Purified active PKC isoform (e.g., PKCα, β, or γ)
-
PKC (19-36) peptide
-
PKC substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive assays
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 20 µg/ml Phosphatidylserine, 2 µg/ml Diacylglycerol)
-
SDS-PAGE gels and buffers
-
Phosphorimager or appropriate detection system for non-radioactive assays
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the PKC substrate, and the purified PKC enzyme.
-
Inhibitor Pre-incubation: Aliquot the kinase reaction mix into separate tubes. Add varying concentrations of PKC (19-36) (e.g., 0.01 µM to 10 µM) to the respective tubes. Include a vehicle control (e.g., water or DMSO). Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP to each tube.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen. Analyze the incorporation of ³²P into the substrate using a phosphorimager. For non-radioactive methods, use an appropriate detection reagent (e.g., phospho-specific antibody for western blotting or a fluorescence-based method).
-
Data Analysis: Quantify the band intensities and calculate the percentage of inhibition for each concentration of PKC (19-36). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blotting for Phosphorylated Proteins
This protocol allows for the analysis of changes in the phosphorylation state of a specific protein in a cellular context following treatment with PKC (19-36).
Materials:
-
Cell line of interest
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC (19-36) peptide (if a cell-permeable version is used) or a suitable delivery method
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated form of the target protein
-
Primary antibody for the total (pan) form of the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with the PKC activator (e.g., PMA) in the presence or absence of PKC (19-36) for the desired time. Include appropriate controls (untreated and vehicle-treated).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with SDS-PAGE loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities of the phosphorylated and total protein. Calculate the ratio of phosphorylated protein to total protein for each condition to determine the effect of PKC (19-36).
Mass Spectrometry for Phosphopeptide Analysis
This protocol provides a general workflow for identifying and quantifying changes in the phosphoproteome of cells treated with PKC (19-36).
Materials:
-
Cell line of interest
-
PKC activator (e.g., PMA)
-
PKC (19-36) peptide
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with phosphatase inhibitors)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO₂ or IMAC-based)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells as described in the western blotting protocol.
-
Lyse the cells in urea-based lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the total peptide mixture using a phosphopeptide enrichment kit following the manufacturer's instructions. This step is crucial as phosphopeptides are typically of low abundance.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution LC-MS/MS system. The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and their corresponding proteins from the MS/MS spectra.
-
Quantify the relative abundance of each phosphopeptide between the different treatment conditions (e.g., using label-free quantification or isotopic labeling methods like SILAC or TMT).
-
Perform statistical analysis to identify phosphopeptides that show significant changes in abundance upon treatment with PKC (19-36).
-
Bioinformatics analysis can be used to identify signaling pathways and biological processes affected by the inhibition of PKC.
-
Mandatory Visualization
Caption: A diagram illustrating the PKC signaling pathway, its activation, downstream effects, and inhibition by the pseudosubstrate peptide PKC (19-36).
Caption: A workflow diagram outlining the key steps for studying PKC inhibition using in vitro, cell-based, and proteomics approaches.
References
- 1. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of PI3K by PKC and MARCKS: Single-Molecule Analysis of a Reconstituted Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myristoylated, Alanine-rich C-kinase Substrate (MARCKS) regulates Toll-like receptor 4 signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Delivery of Protein Kinase C (19-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The pseudosubstrate region, including the amino acid sequence 19-36, acts as an endogenous autoinhibitor, maintaining the enzyme in an inactive state. The synthetic peptide corresponding to this region, PKC (19-36), serves as a potent and selective inhibitor of PKC activity, making it a valuable tool for investigating the physiological and pathological roles of PKC. Its IC50 (the concentration required to inhibit 50% of PKC activity) is approximately 0.18 µM.
These application notes provide detailed protocols for the delivery of the PKC (19-36) peptide into intact cells to specifically inhibit endogenous PKC activity. The described methods are essential for researchers aiming to elucidate the downstream effects of PKC signaling in various cellular contexts.
Signaling Pathway of Protein Kinase C and Inhibition by PKC (19-36)
PKC isoforms are broadly categorized into conventional (cPKC), novel (nPKC), and atypical (aPKC) based on their activation requirements. Upon cellular stimulation by various agonists, phospholipase C (PLC) is activated, leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+). For conventional PKCs, both DAG and Ca2+ are required for activation. These second messengers recruit PKC from the cytosol to the plasma membrane, where it undergoes a conformational change, releasing the pseudosubstrate from the active site and enabling it to phosphorylate its target substrates. PKC (19-36) acts as a competitive inhibitor by mimicking the pseudosubstrate and binding to the catalytic site of PKC, thereby preventing the phosphorylation of its natural substrates.
Application of PKC (19-36) in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical regulators of a vast array of neuronal functions, including synaptic plasticity, neurotransmitter release, and ion channel modulation.[1][2][3] The dysregulation of PKC signaling is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2] PKC (19-36) is a synthetic peptide that acts as a pseudosubstrate inhibitor, selectively targeting the active site of PKC isoforms.[4][5] This peptide mimics the substrate of PKC but lacks the phosphorylatable serine or threonine residue, thereby competitively inhibiting its kinase activity. Its utility in neuroscience research lies in its ability to dissect the specific roles of PKC in complex signaling cascades.
This document provides detailed application notes and protocols for the use of PKC (19-36) in neuroscience research, summarizing key quantitative data and experimental methodologies from published studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of PKC (19-36) as a PKC inhibitor in various neuroscience research applications.
Table 1: Inhibitory Concentration of PKC (19-36)
| Parameter | Value | Cell/System Type | Reference |
| IC50 | 0.18 µM | Not specified | [5] |
| Ki | 0.28 µM | Not specified | [6] |
Table 2: Effective Concentrations of PKC (19-36) in Neuroscience Experiments
| Concentration | Application | Model System | Key Findings | Reference |
| 1 µM | Inhibition of dopamine-induced facilitation of EPSCs | Rat entorhinal cortex slices | Blocked the facilitation of synaptic responses. | [7] |
| 5 µM | Blockade of LTP-associated PKC activity | Rat hippocampal slices | Blocked the increase in Ca2+-independent PKC activity during LTP. | [8] |
| 10 µM | Inhibition of urotensin-II-induced decrease in A-type K+ current (IA) | Mouse trigeminal ganglion neurons | Abolished the urotensin-II-induced IA decrease. | [9] |
| 10 µM | Blockade of PGE2-induced modulation of TTX-R INa | Rat dorsal root ganglion neurons | Attenuated the PGE2-induced modulation of the sodium current. | [10] |
| 20 µg/kg (i.v.) | Attenuation of ischemia-induced visceral afferent activity | Anesthetized cats | Reduced the increase in afferent nerve activity during mesenteric ischemia. | [4] |
| 10, 50, 100, 500 µM (in electrode) | Blockade of Long-Term Potentiation (LTP) induction | Rat hippocampal CA1 neurons | Dose-dependently blocked the induction of LTP. | [6] |
| 100 nM | Inhibition of PKC-mediated phosphorylation | Neuronal extracts | Drastically reduced the phosphorylation of GABAA receptor β1 subunit. | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling cascades and the logical flow of experimental procedures is crucial for understanding the role of PKC and the application of its inhibitors.
Signaling Pathway: Dopamine-Induced Facilitation of Synaptic Transmission
Dopamine can enhance excitatory postsynaptic currents (EPSCs) in the lateral entorhinal cortex through a signaling pathway dependent on PKC. The peptide inhibitor PKC (19-36) is instrumental in confirming the role of PKC in this process.
Caption: Dopamine signaling cascade leading to enhanced synaptic transmission.
Experimental Workflow: Investigating PKC's Role in Long-Term Potentiation (LTP)
This workflow illustrates the use of PKC (19-36) to determine the necessity of PKC activity for the induction of LTP in hippocampal neurons.
Caption: Workflow for assessing PKC's role in LTP using PKC (19-36).
Detailed Experimental Protocols
Protocol 1: Inhibition of PKC in Electrophysiological Recordings of Brain Slices
This protocol is adapted from studies investigating the role of PKC in synaptic plasticity.[6][7]
Objective: To assess the contribution of PKC to synaptic transmission and plasticity in acute brain slices using intracellular application of PKC (19-36).
Materials:
-
Acute brain slices (e.g., hippocampus or entorhinal cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp recording setup with infrared-differential interference contrast (IR-DIC) microscopy
-
Borosilicate glass pipettes
-
Intracellular solution (e.g., K-gluconate based)
-
PKC (19-36) peptide
-
Stimulating electrode
Procedure:
-
Prepare PKC (19-36) Stock Solution: Dissolve PKC (19-36) in sterile water to create a concentrated stock solution (e.g., 1 mM). Store at -20°C.
-
Prepare Intracellular Solution: On the day of the experiment, dilute the PKC (19-36) stock solution into the intracellular recording solution to the final desired concentration (e.g., 1 µM to 100 µM).
-
Slice Preparation: Prepare acute brain slices (300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Identify target neurons (e.g., CA1 pyramidal neurons) using IR-DIC microscopy.
-
Establish a whole-cell patch-clamp recording using a pipette filled with the intracellular solution containing PKC (19-36).
-
Allow the cell to dialyze with the pipette solution for at least 10-15 minutes before starting the experimental protocol to ensure adequate diffusion of the inhibitor.
-
-
Synaptic Stimulation and Recording:
-
Place a stimulating electrode in the appropriate afferent pathway.
-
Record baseline excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) by delivering stimuli at a low frequency (e.g., 0.05 Hz).
-
Induce synaptic plasticity (e.g., LTP with high-frequency stimulation) or apply a pharmacological agent (e.g., dopamine) that is hypothesized to act via PKC.
-
Continue recording synaptic responses to assess the effect of the inhibitor on the induced plasticity or drug effect.
-
-
Control Experiments: Perform parallel experiments using an intracellular solution without PKC (19-36) or with an inactive control peptide to ensure the observed effects are specific to PKC inhibition.
Protocol 2: In Vitro Kinase Assay to Confirm PKC Inhibition
This protocol is based on methodologies used to measure PKC activity from tissue homogenates.[8][11]
Objective: To measure the inhibitory effect of PKC (19-36) on PKC activity in neuronal tissue extracts.
Materials:
-
Neuronal tissue (e.g., dissected hippocampal CA1 region)
-
Homogenization buffer
-
Protein assay reagent (e.g., BCA or Bradford)
-
PKC substrate peptide (e.g., Neurogranin (28-43))
-
[γ-32P]ATP
-
PKC (19-36)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Tissue Homogenization:
-
Rapidly dissect the brain region of interest and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic fraction.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Kinase Reaction:
-
Set up kinase reaction tubes on ice. For each sample, prepare tubes with and without PKC (19-36) (e.g., 5 µM).
-
To each tube, add the kinase reaction buffer, the tissue extract (containing PKC), and the PKC substrate peptide.
-
Add PKC (19-36) to the inhibitor-containing tubes.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the papers extensively in phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated 32P in the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
Calculate the PKC activity as picomoles of phosphate incorporated per minute per microgram of protein.
-
Compare the PKC activity in the presence and absence of PKC (19-36) to determine the percentage of inhibition.
-
Conclusion
PKC (19-36) is a valuable pharmacological tool for elucidating the multifaceted roles of Protein Kinase C in the nervous system. Its specificity as a pseudosubstrate inhibitor allows for the targeted investigation of PKC-dependent signaling pathways in a variety of experimental paradigms, from in vitro kinase assays to in vivo electrophysiological recordings. The protocols and data presented here provide a comprehensive resource for researchers aiming to utilize PKC (19-36) to advance our understanding of neuronal function and dysfunction.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer’s Disease and Chronic Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 6. pnas.org [pnas.org]
- 7. Activation of Phosphatidylinositol-Linked Dopamine Receptors Induces a Facilitation of Glutamate-Mediated Synaptic Transmission in the Lateral Entorhinal Cortex | PLOS One [journals.plos.org]
- 8. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Modulation of TTX-R INa by PKC and PKA and Their Role in PGE2-Induced Sensitization of Rat Sensory Neurons In Vitro | Journal of Neuroscience [jneurosci.org]
- 11. jneurosci.org [jneurosci.org]
Determining the Potency of Protein Kinase C Inhibitors: Application Notes and Protocols for IC50 Value Measurement of PKC (19-36)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the half-maximal inhibitory concentration (IC50) of Protein Kinase C (PKC) inhibitors, with a specific focus on the pseudosubstrate peptide inhibitor, PKC (19-36). The provided methodologies cover commonly used techniques, including radiometric, fluorescence-based, and luminescence-based assays.
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PKC activity has been implicated in various diseases, including cancer and inflammatory disorders, making it a significant target for drug discovery.
PKC (19-36) is a synthetic peptide that acts as a pseudosubstrate inhibitor of PKC, with a reported IC50 value of 0.18 µM.[3][4] It mimics the substrate binding site of PKC, thereby competitively inhibiting its activity.[5] Accurate determination of the IC50 value of PKC (19-36) and other potential inhibitors is essential for understanding their potency and for the development of novel therapeutics.
PKC Signaling Pathway
The activation of conventional PKC isoforms is initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, recruits PKC to the cell membrane where it becomes activated.[6] Activated PKC then phosphorylates a wide range of downstream target proteins, modulating their activity and initiating various cellular responses.
Caption: Figure 1: Simplified PKC Signaling Pathway.
Data Presentation: IC50 Values of Common PKC Inhibitors
The following table summarizes the IC50 values of PKC (19-36) and other well-characterized PKC inhibitors for comparative purposes.
| Inhibitor | Type | Target PKC Isoforms | IC50 Value (nM) | Reference(s) |
| PKC (19-36) | Pseudosubstrate Peptide | Broad Spectrum | 180 | [3][4] |
| Staurosporine | ATP-competitive | Broad Spectrum (non-selective) | 2.7 - 6.0 | [7][8] |
| Gö6983 | ATP-competitive | Conventional and Novel | 7 - 60 | [9] |
| Ruboxistaurin (LY333531) | ATP-competitive | PKCβ1, PKCβ2 | 4.7, 5.9 | [7] |
| Mitoxantrone | Substrate-competitive | Broad Spectrum | 8500 | [10] |
Experimental Protocols
The following are detailed protocols for determining the IC50 value of PKC inhibitors.
General Experimental Workflow
The general workflow for determining the IC50 value of a PKC inhibitor involves a series of steps from reagent preparation to data analysis.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. Protein kinase C - Wikipedia [en.wikipedia.org]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase C (PKC) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Protein Kinase C (19-36) solubility issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with the Protein Kinase C (19-36) peptide.
Troubleshooting Guide
Question: My Protein Kinase C (19-36) peptide will not dissolve. What should I do?
Answer:
If you are experiencing difficulty dissolving your Protein Kinase C (19-36) peptide, please follow the troubleshooting workflow below. It is crucial to start with the recommended solvent and gradually employ stronger methods if necessary.
Technical Support Center: Optimizing the Effective Concentration of Protein Kinase C (19-36)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Protein Kinase C (PKC) inhibitor peptide, PKC (19-36). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this pseudosubstrate inhibitor in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of PKC (19-36) and provides systematic solutions to resolve them.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or Incomplete Peptide Dissolution | The peptide's hydrophobic nature can lead to insolubility in aqueous buffers. The peptide may be near its isoelectric point (pI) at the buffer's pH, reducing solubility. | Calculate the peptide's net charge at your working pH. For basic peptides like PKC (19-36), dissolving in a slightly acidic solution (e.g., 10% acetic acid) before diluting into your final buffer can improve solubility.[1][2] For stubborn solubility issues, a small amount of an organic co-solvent like DMSO can be used, followed by stepwise dilution in aqueous buffer.[2][3] Gentle warming (<40°C) or sonication can also aid dissolution.[1][2] |
| Inconsistent or No Inhibitory Effect | Peptide degradation due to improper storage or handling. Incorrect final concentration of the peptide in the assay. The specific PKC isoform in your system may be less sensitive to this inhibitor. | Ensure the lyophilized peptide and stock solutions are stored correctly (-20°C or -80°C, protected from moisture and light).[4] Prepare fresh stock solutions and aliquot to avoid multiple freeze-thaw cycles.[5] Verify calculations for all dilutions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. Consider that PKC isoforms have different sensitivities. |
| High Background or Off-Target Effects | The inhibitor may be binding to other kinases or cellular proteins at the concentration used. The observed phenotype may be a result of inhibiting a different kinase in the same pathway. | Perform a kinome selectivity screen to identify unintended targets.[6][7] Use a structurally unrelated PKC inhibitor to see if the same phenotype is observed.[5] Perform rescue experiments by overexpressing a drug-resistant mutant of the target PKC to distinguish on-target from off-target effects.[6] Analyze the phosphorylation status of known downstream targets of your PKC isoform of interest and other key signaling proteins by Western blot.[6] |
| High Variability Between Replicates | Inconsistent peptide dissolution. Pipetting errors. Biological variability in primary cells or tissue samples. | Ensure the peptide is fully dissolved before use. Use calibrated pipettes and proper pipetting techniques. For cell-based assays, use cells at a consistent passage number and confluency. If using primary cells, consider pooling samples from multiple donors to average out individual variations.[5] |
| Cytotoxicity in Cell-Based Assays | The inhibitor concentration may be too high, leading to off-target effects on survival pathways. The vehicle (e.g., DMSO) may be at a toxic concentration. | Determine the lowest effective concentration that inhibits the target without causing significant cell death by performing a dose-response and a cytotoxicity assay in parallel. Ensure the final concentration of any organic solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PKC (19-36)?
A1: PKC (19-36) is a synthetic peptide that corresponds to the pseudosubstrate region (residues 19-36) of Protein Kinase C.[8] This region mimics the substrate of PKC but lacks the phosphorylatable serine or threonine residue. It acts as a competitive inhibitor by binding to the substrate-binding site of PKC, thereby blocking the access of genuine substrates and preventing their phosphorylation.[9]
Q2: How should I reconstitute and store PKC (19-36)?
A2: For reconstitution, it is recommended to first dissolve the peptide in sterile water or a slightly acidic solution.[1] Based on its amino acid sequence, PKC (19-36) is a basic peptide. If solubility in water is low, using a small amount of 10% acetic acid can help, followed by dilution with your experimental buffer.[1][2] Lyophilized peptide should be stored at -20°C. After reconstitution, it is best to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Stock solutions are generally stable for up to 4 weeks at -20°C and for longer periods at -80°C.[4][5]
Q3: What is a typical effective concentration for PKC (19-36)?
A3: The effective concentration of PKC (19-36) can vary significantly depending on the experimental system. Its reported IC50 is 0.18 µM.[4] In cell-based assays, concentrations ranging from 1 µM to 10 µM are often used. For in vitro kinase assays, the concentration will depend on the concentration of the substrate and ATP. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: Is PKC (19-36) cell-permeable?
A4: As a peptide, the cell permeability of PKC (19-36) is expected to be low. For experiments with intact cells, specialized delivery methods such as electroporation, microinjection, or the use of cell-penetrating peptide conjugates may be necessary. However, some studies have successfully used it in cell-based assays by adding it directly to the culture medium, suggesting some level of membrane translocation, though the efficiency may be low.
Q5: How can I be sure that the effects I'm seeing are due to PKC inhibition?
A5: To confirm the specificity of PKC (19-36), you should include proper controls in your experiments. This can include using an inactive analog of the peptide, such as [Glu27]PKC(19-36), which has a key residue for substrate binding altered.[10] Additionally, you can perform rescue experiments with a PKC mutant that is resistant to the inhibitor or use a structurally and mechanistically different PKC inhibitor to see if it phenocopies the results.[6]
Quantitative Data Summary
The following table summarizes the effective concentrations of PKC (19-36) reported in various studies. This data can serve as a starting point for designing your experiments.
| Experimental System | Effective Concentration | Observed Effect | Reference |
| In vitro PKC inhibition | IC50: 0.18 µM | Inhibition of PKC activity | [4] |
| Vascular Smooth Muscle Cells (VSMCs) | 1 µM | Prevention of high glucose-induced PKC activation | |
| Newt Eosinophils | Not specified | Enhanced Ca2+ spike on stimulation | [10] |
| Pseudomonas aeruginosa-infected epithelial cells | 5 µM | Attenuation of epithelial barrier disruption | [11] |
Experimental Protocols
In Vitro PKC Kinase Assay (Non-Radioactive, ELISA-based)
This protocol describes a method to determine the inhibitory effect of PKC (19-36) on PKC activity in vitro.
Materials:
-
Recombinant active PKC
-
PKC substrate peptide (e.g., KRTLRR)
-
PKC (19-36) inhibitor peptide
-
Kinase Assay Buffer
-
ATP solution
-
96-well plate pre-coated with the PKC substrate
-
Phosphospecific primary antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents as required. Dilute the PKC (19-36) peptide to various concentrations for the dose-response experiment.
-
Pre-incubation: Add 100 µL of Kinase Assay Dilution Buffer to each well of the substrate-coated microtiter plate and incubate for 10 minutes at room temperature.
-
Sample Addition: Aspirate the buffer. Add your samples, including a positive control (active PKC without inhibitor), a negative control (no enzyme), and your experimental samples (active PKC with different concentrations of PKC (19-36)).
-
Kinase Reaction: Initiate the reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 30°C.[12]
-
Stopping the Reaction: Terminate the reaction by emptying the wells and washing three times with 1X Wash Buffer.[12]
-
Primary Antibody Incubation: Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.[12]
-
Washing: Wash the wells three times with 1X Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[12]
-
Washing: Wash the wells three times with 1X Wash Buffer.
-
Color Development: Add TMB Substrate and incubate at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stopping Color Development: Add the Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[12]
Western Blot Analysis of PKC Substrate Phosphorylation in Cells
This protocol allows for the assessment of PKC (19-36) efficacy in a cellular context by measuring the phosphorylation of a known PKC substrate.
Materials:
-
Cell line of interest
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC (19-36) inhibitor peptide
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the phosphorylated PKC substrate
-
Primary antibody against the total PKC substrate (for loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to the desired confluency. Pre-incubate the cells with the desired concentration of PKC (19-36) for a specified time (e.g., 1-2 hours). Then, stimulate the cells with a PKC activator (e.g., PMA) for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate.
Visualizations
Caption: General signaling pathway of Protein Kinase C activation and its inhibition by PKC (19-36).
Caption: Experimental workflow for optimizing the effective concentration of PKC (19-36).
Caption: Logical workflow for troubleshooting issues with PKC (19-36) experiments.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [repository.escholarship.umassmed.edu]
- 11. atsjournals.org [atsjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Potential off-target effects of Protein Kinase C (19-36).
Welcome to the technical support center for Protein Kinase C (19-36). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of Protein Kinase C (19-36) and the assessment of its potential off-target effects in experiments.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36)?
Protein Kinase C (19-36), also known as PKC Inhibitor Peptide 19-36, is a pseudosubstrate peptide inhibitor of Protein Kinase C (PKC).[1][2][3][4] It is a potent, reversible, and substrate-competitive inhibitor that acts by binding to the active site of PKC, thereby preventing the phosphorylation of its natural substrates.[3] The peptide sequence is derived from the pseudosubstrate domain of PKC.[5][6]
Q2: What are the known inhibitory concentrations of Protein Kinase C (19-36)?
The inhibitory potency of Protein Kinase C (19-36) has been determined through in vitro assays. The key values are:
Q3: Is Protein Kinase C (19-36) selective for a specific PKC isoform?
The available literature describes Protein Kinase C (19-36) as an inhibitor of "Protein Kinase C" generally. While it is a potent PKC inhibitor, it is important to note that it is not highly selective against other kinases like Protein Kinase A (PKA), for which it has an IC50 of 423 µM.[3] The PKC family has numerous isoforms grouped into conventional, novel, and atypical, each with distinct activation mechanisms and downstream targets.[8][9] Further experimental validation is necessary to determine the selectivity of this peptide against individual PKC isoforms.
Q4: What are the potential off-target effects of Protein Kinase C (19-36)?
As a peptide-based inhibitor that targets the highly conserved substrate-binding site, Protein Kinase C (19-36) may have off-target effects. Potential off-targets could include other kinases with similar substrate-binding motifs. The lack of absolute selectivity is a common challenge with kinase inhibitors, as many share structural similarities in their active sites.[10] It is crucial to experimentally determine the selectivity profile of this inhibitor in the context of your specific cellular model.
Q5: How can I assess the potential off-target effects of Protein Kinase C (19-36) in my experiments?
A multi-pronged approach is recommended to identify potential off-target effects. This includes:
-
In Vitro Kinase Profiling: Screening the inhibitor against a large panel of purified kinases is the most direct way to identify other potential kinase targets.[11][12]
-
Cellular Target Engagement Assays: Confirm that the inhibitor is engaging with PKC in your cellular model at the concentrations used in your experiments.
-
Proteome-wide Approaches: Techniques like chemical proteomics can help identify the full spectrum of proteins that interact with the inhibitor in a cellular context.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent or no inhibition of PKC activity | 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 2. Incorrect Concentration: Errors in calculating the final concentration of the inhibitor in the assay. 3. Assay Conditions: The kinase assay conditions (e.g., ATP concentration, substrate concentration) may not be optimal. 4. PKC Isoform Insensitivity: The specific PKC isoform in your system may be less sensitive to this inhibitor. | 1. Ensure the peptide is stored lyophilized at -20°C and protected from moisture.[2] Reconstituted stock solutions should be aliquoted and frozen at -20°C or -80°C and are typically stable for a limited time.[1][3] 2. Double-check all calculations and ensure accurate dilution of the stock solution. 3. Optimize your kinase assay. If using a competitive inhibitor, the apparent IC50 will be affected by the concentration of ATP and the substrate. 4. If possible, test the inhibitor against purified, specific PKC isoforms to confirm their sensitivity. |
| Unexpected cellular phenotype | 1. Off-Target Effects: The observed phenotype may be due to the inhibition of an unintended kinase or protein.[13][14] 2. Cellular Compensation: Cells may activate compensatory signaling pathways to overcome the inhibition of PKC.[15] 3. Peptide Toxicity: At high concentrations, the peptide may induce cellular stress or toxicity unrelated to PKC inhibition. | 1. Perform a kinase selectivity screen to identify potential off-targets.[12][16] Use a structurally unrelated PKC inhibitor as a control to see if it phenocopies the results. Consider using genetic approaches like siRNA to validate that the phenotype is PKC-dependent.[17] 2. Analyze the activation status of related signaling pathways to identify any compensatory mechanisms. 3. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor for your cell type. |
| Difficulty interpreting results | 1. Lack of a Positive Control: Without a known, potent PKC inhibitor, it is difficult to validate your assay. 2. Lack of a Negative Control: A control peptide with a scrambled sequence is necessary to rule out non-specific peptide effects. | 1. Include a well-characterized PKC inhibitor (e.g., staurosporine, though it is non-selective) as a positive control in your experiments. 2. Synthesize or purchase a scrambled version of the PKC (19-36) peptide to use as a negative control. |
Quantitative Data Summary
Table 1: Inhibitory Activity of Protein Kinase C (19-36)
| Parameter | Value | Target | Reference |
| IC50 | 0.18 µM | Protein Kinase C | [1][2][4][7] |
| Ki | 147 nM | Protein Kinase C | [3] |
| IC50 | 423 µM | Protein Kinase A | [3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 value of Protein Kinase C (19-36) using a radiometric assay.
Materials:
-
Purified, active Protein Kinase C
-
Specific peptide substrate for PKC (e.g., Myelin Basic Protein)
-
Protein Kinase C (19-36) stock solution (e.g., 1 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Protein Kinase C (19-36) in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the purified PKC to each well.
-
Add the serially diluted Protein Kinase C (19-36) or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The ATP concentration should be close to the Km for PKC for an accurate IC50 determination.
-
Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[11]
Visualizations
Caption: General overview of the Protein Kinase C (PKC) signaling pathway and the inhibitory action of PKC (19-36).
Caption: A logical workflow for troubleshooting and identifying potential off-target effects of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. gencefebio.com [gencefebio.com]
- 5. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Kinase C (19-36) - MedChem Express [bioscience.co.uk]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Signal Transduction Pathways: PKC Family - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Protein Kinase C (19-36) in solution.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of Protein Kinase C (PKC) (19-36) in solution.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36) and why is its stability important?
A1: Protein Kinase C (19-36) is a synthetic peptide corresponding to the pseudosubstrate region of PKC. It acts as a competitive inhibitor of PKC by binding to the substrate-binding site of the enzyme, thereby preventing the phosphorylation of its natural substrates.[1][2] The stability of the PKC (19-36) peptide in solution is critical for obtaining accurate and reproducible experimental results. Degradation of the peptide leads to a loss of its inhibitory activity, which can result in the misinterpretation of experimental outcomes.
Q2: What are the primary mechanisms of PKC (19-36) degradation in solution?
A2: Like other peptides, PKC (19-36) is susceptible to several degradation pathways in solution:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, can occur, leading to fragmentation of the peptide.[3]
-
Oxidation: The PKC (19-36) sequence does not contain highly susceptible residues like Methionine or Cysteine. However, under harsh oxidative conditions, other residues could potentially be modified.
-
Aggregation: As a peptide with a net positive charge due to its basic residues (Arginine and Lysine), it can be prone to aggregation, especially at neutral or slightly basic pH where its net charge is reduced. Hydrophobic interactions can also contribute to aggregation.[4]
-
Deamidation: The sequence contains asparagine (Asn) and glutamine (Gln), which can undergo deamidation to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function.[3]
Q3: What are the recommended storage conditions for PKC (19-36)?
A3: Proper storage is crucial for maintaining the integrity of the PKC (19-36) peptide.
| Form | Storage Temperature | Duration | Key Handling Instructions |
| Lyophilized Powder | -20°C to -80°C | Years | Keep the vial tightly sealed in a desiccator to protect from moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| Stock Solution | -20°C to -80°C | Up to 4 weeks at -20°C | Reconstitute in a sterile, appropriate buffer. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5] |
Q4: How should I reconstitute lyophilized PKC (19-36)?
A4: The PKC (19-36) peptide is soluble in water.[6] For reconstitution, use a sterile, high-purity solvent.
-
Allow the lyophilized peptide vial to warm to room temperature before opening.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the desired volume of sterile, deionized water or a suitable sterile buffer (e.g., Tris or HEPES at a slightly acidic to neutral pH).
-
Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. Sonication can be used if the peptide is difficult to dissolve.
Troubleshooting Guides
Problem 1: Loss of Inhibitory Activity in My Assay
If you observe a decrease or complete loss of the inhibitory effect of PKC (19-36) in your experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Peptide Degradation | Verify the integrity of your peptide stock. | Analyze an aliquot of your stock solution by RP-HPLC or LC-MS to check for the presence of degradation products. |
| Incorrect Storage | Review your storage procedures. | Ensure that stock solutions are aliquoted and stored at -20°C or -80°C and that freeze-thaw cycles are minimized. |
| Buffer Incompatibility | Check the pH and composition of your assay buffer. | Peptides can be unstable at high pH. If your assay buffer has a pH > 8, prepare fresh peptide solutions for each experiment. Consider using a buffer in the pH range of 6.0-7.5. |
| Adsorption to Surfaces | The peptide may be adsorbing to plasticware. | Use low-protein-binding microcentrifuge tubes and pipette tips. Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffer can also help. |
Problem 2: Peptide Precipitation or Aggregation in Solution
Precipitation or aggregation can lead to inaccurate concentration measurements and loss of activity.
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Concentration | The peptide may be exceeding its solubility limit. | Try dissolving the peptide at a lower concentration. |
| Incorrect pH | The pH of the solution may be close to the peptide's isoelectric point (pI), minimizing its net charge and promoting aggregation. | For basic peptides like PKC (19-36), maintain the pH of the solution at least one unit below its pI. A slightly acidic buffer (e.g., pH 6.0) can improve solubility.[6] |
| Ionic Strength | The salt concentration of the buffer can influence solubility. | Empirically test different salt concentrations (e.g., 50 mM, 150 mM NaCl) to find the optimal condition for your peptide. |
| Aggregation Over Time | The peptide may be forming aggregates during storage. | If you suspect aggregation in a stored solution, sonication may help to break up aggregates. For future preparations, consider adding aggregation-reducing excipients like arginine (50-100 mM). |
Quantitative Data Summary
| Condition | Parameter | Expected Outcome | Rationale |
| pH | 4.0 | High Stability | Acidic pH minimizes deamidation and can improve the solubility of basic peptides. |
| 7.4 | Moderate Stability | Physiological pH can support some level of deamidation and aggregation. | |
| 8.5 | Low Stability | Basic pH significantly accelerates deamidation and can promote aggregation as the net positive charge decreases. | |
| Temperature | 4°C | Good for short-term storage (days) | Slows down most chemical degradation reactions. |
| 25°C (Room Temp) | Poor for storage (hours to days) | Significantly accelerates hydrolysis and deamidation. | |
| 37°C | Very Poor for storage (hours) | Mimics physiological temperature and will lead to rapid degradation. | |
| Freeze-Thaw Cycles | 1-2 cycles | Minimal Impact | |
| >3 cycles | Potential for aggregation and degradation | Repeated freezing and thawing can disrupt the peptide's hydration shell and promote aggregation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PKC (19-36)
This protocol describes the proper procedure for reconstituting the lyophilized peptide to ensure maximum stability and activity.
Materials:
-
Vial of lyophilized PKC (19-36)
-
Sterile, deionized water or sterile buffer (e.g., 20 mM HEPES, pH 7.0)
-
Low-protein-binding microcentrifuge tubes
-
Sterile pipette tips
-
Microcentrifuge
Procedure:
-
Remove the vial of lyophilized peptide from the freezer and allow it to equilibrate to room temperature for at least 10 minutes.
-
Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.
-
Under sterile conditions, open the vial and add the calculated volume of your chosen solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial for 10-15 seconds to dissolve the peptide. Visually inspect the solution to ensure it is clear and free of particulates.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of PKC (19-36) Stability by RP-HPLC
This protocol provides a general method for monitoring the degradation of PKC (19-36) over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
PKC (19-36) solution
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath set to the desired temperature
Procedure:
-
Prepare a solution of PKC (19-36) at a known concentration (e.g., 100 µg/mL) in the buffer and at the temperature you wish to test.
-
Immediately inject a sample (t=0) onto the HPLC system to obtain the initial chromatogram.
-
Incubate the remaining solution under the desired stress condition (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC.
-
Use the following gradient for separation (may require optimization):
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B (linear gradient)
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B (linear gradient)
-
32-37 min: 5% B
-
-
Monitor the absorbance at 214 nm.
-
Analyze the data by measuring the peak area of the intact PKC (19-36). Degradation is observed as a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Recommended workflow for handling and storage of PKC (19-36) peptide.
Caption: Mechanism of PKC inhibition by the pseudosubstrate peptide (19-36).
Caption: Logical workflow for troubleshooting issues with PKC (19-36) stability.
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving the Specificity of Protein Kinase C (19-36) Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving specific inhibition of Protein Kinase C (PKC) using the pseudosubstrate inhibitor, PKC (19-36).
Frequently Asked Questions (FAQs)
Q1: What is PKC (19-36) and how does it inhibit Protein Kinase C?
PKC (19-36) is a synthetic peptide that corresponds to the pseudosubstrate region (amino acid residues 19-36) of PKC.[1] This region mimics the substrate of PKC but lacks a phosphorylatable serine or threonine residue. It works by binding to the active site of PKC, thereby competitively inhibiting the binding of natural substrates and preventing their phosphorylation. This makes it a valuable tool for studying the roles of PKC in various cellular processes.
Q2: How specific is PKC (19-36) for Protein Kinase C?
While PKC (19-36) is a potent inhibitor of PKC, its specificity is not absolute. It has been shown to inhibit other kinases, although typically at higher concentrations. For instance, it is a poor inhibitor of cAMP-dependent protein kinase (PKA) and a moderate inhibitor of myosin light chain kinase (MLCK).[2] Therefore, it is crucial to use the appropriate concentration and to perform control experiments to ensure that the observed effects are due to the inhibition of PKC.
Q3: What are the common off-target effects observed with PKC (19-36)?
The most commonly reported off-target effects of PKC (19-36) are the inhibition of Calcium/calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK). The IC50 values for these off-targets are significantly higher than for PKC, suggesting that at low concentrations, PKC (19-36) is relatively selective. However, at higher concentrations, the inhibition of these other kinases can lead to confounding results.
Q4: What are the key challenges in developing highly specific PKC inhibitors?
The primary challenge in developing specific PKC inhibitors is the high degree of homology within the catalytic domains of the different PKC isozymes. This makes it difficult to design inhibitors that can distinguish between the various isoforms. Additionally, the ATP-binding pocket, a common target for kinase inhibitors, is highly conserved across the entire kinome, leading to potential off-target effects with other kinases.
Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent results in my cell-based assays with PKC (19-36).
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Steps:
-
Validate on-target PKC inhibition: Perform a dose-response experiment and analyze the phosphorylation of a known PKC substrate (e.g., pMARCKS) by Western blot.
-
Investigate potential off-target inhibition: Assess the activity of known off-target kinases like CaMKII or MLCK in your cellular model.
-
Perform a kinase panel screen: To identify other potential off-target kinases, consider a broader kinase profiling assay.
-
Use a structurally different PKC inhibitor: As a control, compare the phenotype observed with PKC (19-36) to that of another PKC inhibitor with a different mechanism of action or off-target profile.
-
Possible Cause 2: Compound instability or precipitation.
-
Troubleshooting Steps:
-
Check solubility: Ensure that PKC (19-36) is fully dissolved in the vehicle and that the final concentration in your cell culture media does not exceed its solubility limit.
-
Freshly prepare solutions: Prepare fresh stock and working solutions of the inhibitor for each experiment to avoid degradation.
-
Vehicle control: Always include a vehicle-only control to account for any effects of the solvent.
-
Possible Cause 3: Cell line-specific effects.
-
Troubleshooting Steps:
-
Test in multiple cell lines: If possible, confirm your findings in a different cell line to determine if the observed effect is general or cell-type specific.
-
Characterize signaling pathways: Analyze the baseline activity of PKC and other relevant signaling pathways in your cell model.
-
Problem 2: My in vitro kinase assay shows potent inhibition by PKC (19-36), but I don't see the expected effect in my cellular experiments.
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Steps:
-
Use a cell-permeable version: Consider using a modified version of the peptide, for example, by adding a cell-penetrating peptide sequence.
-
Increase incubation time: Extend the incubation time of the inhibitor with the cells to allow for sufficient uptake.
-
Confirm target engagement in cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to PKC inside the cells.
-
Possible Cause 2: High intracellular ATP concentration.
-
Troubleshooting Steps:
-
Be aware of assay conditions: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors that show high potency in biochemical assays where ATP concentrations are often in the micromolar range. While PKC (19-36) is a substrate-competitive inhibitor, cellular conditions can still influence its efficacy.
-
Increase inhibitor concentration: Carefully titrate the inhibitor concentration in your cellular assays to overcome the competitive environment.
-
Possible Cause 3: Rapid inhibitor metabolism or efflux.
-
Troubleshooting Steps:
-
Assess inhibitor stability: Determine the stability of the peptide inhibitor in your cell culture conditions.
-
Use efflux pump inhibitors: If you suspect that the inhibitor is being actively transported out of the cells, you can test this by co-incubating with known efflux pump inhibitors.
-
Quantitative Data
Table 1: Inhibitory Activity of PKC (19-36) Against Various Kinases
| Kinase | IC50 (µM) | Reference |
| Protein Kinase C (PKC) | 0.18 ± 0.02 | [2] |
| cAMP-dependent Protein Kinase (PKA) | 423 ± 67 | [2] |
| Myosin Light Chain Kinase (MLCK) | 24 ± 2 | [2] |
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay (Radiometric)
Objective: To determine the IC50 value of PKC (19-36) against a specific PKC isoform.
Materials:
-
Recombinant PKC enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
PKC (19-36) inhibitor
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the PKC (19-36) inhibitor in the kinase reaction buffer.
-
In a microcentrifuge tube, add the kinase reaction buffer, the substrate peptide, and the diluted inhibitor.
-
Add the purified PKC enzyme to initiate a pre-incubation (e.g., 10 minutes at room temperature).
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of PKC (19-36) to PKC in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium
-
PKC (19-36) inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for Western blotting
-
Antibody against the target PKC isoform
Procedure:
-
Culture cells to the desired confluence and treat with either the PKC (19-36) inhibitor or a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Divide the cell suspension into aliquots for different temperature points.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble PKC by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the mechanism of inhibition by PKC (19-36).
References
Technical Support Center: Pseudosubstrate Inhibitors in Live Cell Assays
Welcome to the technical support center for the use of pseudosubstrate inhibitors in live cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key data presented in accessible tables and diagrams.
Frequently Asked Questions (FAQs)
Q1: What is a pseudosubstrate inhibitor and how does it work?
A1: A pseudosubstrate inhibitor is typically a peptide or small molecule designed to mimic the natural substrate of an enzyme, such as a protein kinase. However, it lacks the key residue (like a serine, threonine, or tyrosine) that would be phosphorylated. By binding tightly to the enzyme's active site, it competitively blocks the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity.[1][2][3] Many pseudosubstrate inhibitors are derived from the enzyme's own regulatory domains or from naturally occurring inhibitory proteins.[1][3]
Q2: What are the main advantages of using pseudosubstrate inhibitors over other types of inhibitors?
A2: The primary advantage of pseudosubstrate inhibitors lies in their potential for high specificity. Because they are designed based on the unique amino acid sequence of a specific enzyme's substrate binding site, they can offer greater selectivity compared to ATP-competitive inhibitors, which target the highly conserved ATP-binding pocket found across many kinases.[4] This can lead to fewer off-target effects. Additionally, their mechanism does not depend on competing with the high intracellular concentrations of ATP.[5]
Q3: My peptide-based pseudosubstrate inhibitor shows great potency in biochemical assays but has no effect in my live cell experiments. What is the likely problem?
A3: The most common reason for this discrepancy is poor cell permeability. Peptide-based molecules are often large and polar, which hinders their ability to cross the hydrophobic lipid bilayer of the cell membrane.[6][7] While potent against the isolated enzyme, the inhibitor may not be reaching its intracellular target in sufficient concentrations in a live cell context.
Q4: How can I improve the cell permeability of my peptide inhibitor?
A4: Several chemical modification strategies can be employed to enhance cell uptake:
-
Myristoylation: Adding a myristoyl group (a C14 fatty acid) increases the lipophilicity of the peptide, facilitating membrane interaction.[1][8]
-
Cell-Penetrating Peptides (CPPs): Fusing your inhibitor to a short, polycationic peptide (like TAT or oligo-arginine) can facilitate its translocation across the cell membrane.[6][9]
-
Peptide Stapling: Introducing a chemical brace ("staple") locks the peptide into its bioactive (often alpha-helical) conformation.[1][3][6] This can mask polar amide bonds, increase proteolytic stability, and improve cell penetration.[6]
-
Backbone N-methylation: Replacing an amide proton with a methyl group can reduce the number of hydrogen bond donors and promote conformations more favorable for passive diffusion.[10][11]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Inhibition of Target Pathway
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Confirm uptake using a fluorescently labeled version of your inhibitor and microscopy or flow cytometry. 2. Consider chemical modifications to enhance permeability (see FAQ Q4).[6][9][10][11] |
| Inhibitor Instability/Degradation | 1. Perform a time-course experiment to determine the inhibitor's functional half-life in your cell culture medium.[12] 2. Prepare fresh stock solutions and working solutions for each experiment.[13] 3. Consider using more stable analogs, such as stapled or cyclized peptides, which are more resistant to proteolysis.[6][10] |
| Insufficient Concentration or Incubation Time | 1. Perform a dose-response curve to determine the IC50 for your specific cell line and assay.[12] 2. Optimize the incubation time; some inhibitors may require longer to reach their target and exert an effect. |
| Cellular Resistance Mechanisms | 1. Ensure the target protein is expressed in your cell line at sufficient levels via Western blot or qPCR. 2. Be aware of compensatory signaling pathways that may be activated upon inhibition of your target.[14] |
Issue 2: High Cytotoxicity or Suspected Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Broad Specificity of the Inhibitor | 1. Test the inhibitor against closely related kinases or enzymes to assess its specificity profile.[2] 2. Perform a rescue experiment: if the observed phenotype is on-target, overexpressing a resistant mutant of the target enzyme should reverse the effect. 3. Use a structurally unrelated inhibitor for the same target to see if it phenocopies the results. |
| Toxicity of the Delivery Moiety | 1. If using a CPP or other delivery vehicle, test the delivery moiety alone as a negative control to ensure it is not causing the cytotoxic effects.[9] |
| General Cellular Stress | 1. Measure general cell health markers (e.g., ATP levels, mitochondrial membrane potential) to distinguish targeted apoptosis/growth arrest from non-specific cytotoxicity. 2. Lower the inhibitor concentration; off-target effects are often more pronounced at higher concentrations.[15] |
| Contaminants in Preparation | 1. Ensure the inhibitor preparation is free of residual solvents or synthesis byproducts that could be toxic. 2. Check for endotoxin contamination, which can trigger strong immune responses in certain cell types.[16] |
Data & Visualization
Signaling Pathway Diagram
Caption: Mechanism of action for a pseudosubstrate kinase inhibitor.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing bisubstrate analog inhibitors for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 11. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. icr.ac.uk [icr.ac.uk]
- 16. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of Protein Kinase C (19-36)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of the Protein Kinase C (19-36) pseudosubstrate peptide in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36) and why is minimizing its non-specific binding important?
Protein Kinase C (19-36) is a synthetic peptide that corresponds to the pseudosubstrate region (amino acid residues 19-36) of many Protein Kinase C (PKC) isozymes.[1][2][3] This region mimics the substrate of PKC and acts as an autoinhibitory domain, keeping the enzyme in an inactive state.[1][2] Therefore, PKC (19-36) is widely used as a specific inhibitor in studies of PKC activity and signaling pathways.[1][4][5][6][7]
Minimizing non-specific binding is crucial because this peptide needs to interact specifically with the substrate-binding site of PKC to ensure experimental accuracy.[4][6] Non-specific binding to other proteins, membranes, or experimental apparatus can lead to a variety of problems, including:
-
Reduced availability of the peptide for its intended target (PKC).
-
False positive or negative results in activity assays.
-
High background noise, which can obscure the true signal.[8]
-
Inaccurate determination of kinetic parameters.
Q2: What are the primary drivers of non-specific binding for a peptide like PKC (19-36)?
The non-specific binding of peptides like PKC (19-36) is primarily driven by two types of interactions:
-
Electrostatic Interactions: The PKC (19-36) peptide has a sequence rich in basic amino acids (Arginine and Lysine), giving it a net positive charge at physiological pH.[1] This can lead to non-specific binding to negatively charged surfaces, such as plasticware, glass, or certain cellular components.
-
Hydrophobic Interactions: Although less dominant for this specific peptide, hydrophobic interactions can also contribute to non-specific binding, especially to plastic surfaces or hydrophobic regions of other proteins.[9]
Understanding these driving forces is key to designing effective strategies to minimize non-specific binding.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PKC (19-36) and provides systematic solutions.
Issue 1: High Background Signal in Kinase Assays
Symptoms:
-
High signal in negative control wells (no enzyme or no substrate).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Electrostatic binding of PKC (19-36) to the assay plate. | 1. Increase Salt Concentration: Gradually increase the NaCl concentration in the assay buffer (e.g., from 50 mM to 150 mM).[9][11] | The salt ions will shield the charges on the peptide and the plate surface, reducing electrostatic interactions.[9] |
| 2. Adjust Buffer pH: If possible, adjust the pH of the assay buffer to be closer to the isoelectric point of interacting components to neutralize surface charges.[11] | Minimizing charge differences reduces electrostatic attraction. | |
| Hydrophobic binding of the peptide or enzyme to the plate. | 1. Add a Non-ionic Surfactant: Include a low concentration of a non-ionic surfactant like Tween-20 (0.01-0.05%) or Triton X-100 in the wash and assay buffers.[9][12][13] | Surfactants disrupt hydrophobic interactions.[9] |
| Unoccupied binding sites on the assay plate. | 1. Use a Blocking Agent: Pre-incubate the wells with a blocking buffer containing an inert protein like Bovine Serum Albumin (BSA) or casein (typically 1-5%).[8][9][10][11][13][14] | The blocking agent will saturate non-specific binding sites on the plate surface.[10][13][14] |
Issue 2: Inconsistent or Non-Reproducible Inhibition by PKC (19-36)
Symptoms:
-
High variability in the inhibitory effect of PKC (19-36) across replicate experiments.
-
The IC50 value appears to shift between assays.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Adsorption of the peptide to labware (tubes, pipette tips). | 1. Use Low-Binding Labware: Utilize polypropylene or siliconized tubes and pipette tips.[15] | These materials have reduced surface charge and hydrophobicity, minimizing peptide adsorption. |
| 2. Include a Carrier Protein: Prepare dilutions of the PKC (19-36) peptide in a buffer containing a carrier protein like BSA (0.1%).[16] | The carrier protein helps to prevent the peptide from binding to surfaces by occupying those sites itself. | |
| Aggregation of the peptide. | 1. Proper Storage and Handling: Store the peptide as recommended by the manufacturer, typically lyophilized at -20°C or -80°C.[17] Reconstitute just before use and avoid repeated freeze-thaw cycles.[18] | Proper handling maintains the peptide in its monomeric, active form. |
| 2. Sonication: Briefly sonicate the reconstituted peptide solution to break up any small aggregates. | This can help to ensure a homogenous solution of the peptide. |
Experimental Protocols
Protocol 1: General Kinase Assay with PKC (19-36) Inhibition
This protocol provides a framework for a typical in vitro kinase assay to measure the inhibitory activity of PKC (19-36).
-
Plate Preparation:
-
If using a high-binding plate, pre-coat the wells with a substrate or antibody according to your specific assay.
-
Wash the wells 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS, 1% BSA) to each well and incubate for 1-2 hours at room temperature.[13][14]
-
Wash the wells again 3 times with wash buffer.
-
-
Reagent Preparation:
-
PKC Enzyme: Dilute the active PKC enzyme to the desired concentration in a kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2). Keep on ice.
-
PKC (19-36) Inhibitor: Prepare a stock solution of PKC (19-36) in a suitable solvent (e.g., water or DMSO). Make serial dilutions in the kinase assay buffer containing 0.1% BSA to achieve the desired final concentrations.
-
Substrate: Prepare the PKC substrate (e.g., a specific peptide or protein) in the kinase assay buffer.
-
ATP Solution: Prepare a solution of ATP, including [γ-32P]ATP for radioactive assays or unlabeled ATP for other detection methods, in the kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted PKC (19-36) or vehicle control to the appropriate wells.
-
Add the diluted PKC enzyme to the wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate and the ATP solution.
-
Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).[19][20]
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid for radioactive assays).[6][19]
-
Detect the phosphorylated substrate using an appropriate method (e.g., scintillation counting, fluorescence, or antibody-based detection).
-
Visualizations
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: A flowchart for diagnosing and resolving non-specific binding issues.
PKC Inhibition by Pseudosubstrate Peptide (19-36)
Caption: Mechanism of competitive inhibition of PKC by the pseudosubstrate peptide.
References
- 1. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Subunit-Specific Association of Protein Kinase C and the Receptor for Activated C Kinase with GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Subunit-Specific Association of Protein Kinase C and the Receptor for Activated C Kinase with GABA Type A Receptors | Journal of Neuroscience [jneurosci.org]
- 7. Modulation of a calcium-sensitive nonspecific cation channel by closely associated protein kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blocking reagents [abcam.com]
- 14. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. abcam.com [abcam.com]
- 19. ahajournals.org [ahajournals.org]
- 20. merckmillipore.com [merckmillipore.com]
Stability and storage conditions for Protein Kinase C (19-36) peptide.
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Protein Kinase C (19-36) peptide, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36) peptide?
Protein Kinase C (19-36), also known as PKC (19-36), is a synthetic peptide that acts as a pseudosubstrate inhibitor of Protein Kinase C (PKC).[1][2] Its amino acid sequence (RFARKGALRQKNVHEVKN) mimics the substrate phosphorylation site of PKC but lacks the phosphorylatable serine or threonine residue.[3][4][5] By binding to the active site of PKC, it competitively and reversibly inhibits the enzyme's activity, making it a valuable tool for studying PKC-mediated signaling pathways.[6] It has been used to investigate the role of PKC in various cellular processes, including vascular cell growth and insulin-mediated glucose transporter translocation.[1][7]
Q2: How should I store the lyophilized peptide?
The stability of the lyophilized peptide depends on the storage temperature. For optimal stability, it is crucial to store the peptide under the recommended conditions, protected from moisture and light.[1] The peptide is often supplied as a trifluoroacetate salt and can be hygroscopic.[6]
Q3: How should I reconstitute and store the peptide in solution?
Peptides in solution are significantly less stable than in their lyophilized form. It is highly recommended to prepare fresh solutions for immediate use.[1] If a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8]
Q4: What is the recommended solvent for reconstitution?
The peptide is soluble in water, with a recommended maximum concentration of 2 mg/mL.[2] For preparing stock solutions, sterile, nuclease-free water is recommended.
Storage Conditions Summary
Proper storage is critical to maintain the peptide's activity and ensure experimental reproducibility. The following tables summarize the recommended storage conditions for both lyophilized powder and reconstituted solutions.
Table 1: Storage of Lyophilized PKC (19-36) Peptide
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 2 years | Recommended for long-term storage.[1] |
| -20°C | Up to 1 year | Suitable for intermediate-term storage.[1][9][10] |
| Room Temperature | Several days to weeks | Acceptable for short-term storage, such as during shipping.[1][8] |
Table 2: Storage of Reconstituted PKC (19-36) Peptide Solution
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Store sealed, away from light.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Store sealed, away from light.[1][6] |
| 4°C | 1-2 weeks | For very short-term use only.[8] |
Experimental Protocols & Workflows
General Protocol: Assessing PKC Inhibition in a Cell-Based Assay
This protocol provides a general framework for using PKC (19-36) to inhibit PKC activity in a cellular context.
-
Cell Culture: Plate and culture your cells of interest to the desired confluency.
-
Peptide Reconstitution: Shortly before the experiment, reconstitute the lyophilized PKC (19-36) peptide in sterile water to create a concentrated stock solution (e.g., 1 mM).
-
Pre-treatment: Pre-incubate the cells with the PKC (19-36) peptide at the desired final concentration (a common starting point is 5 µM) for a suitable duration (e.g., 30 minutes) before applying a stimulus.[11]
-
Stimulation: Add the PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) or the agonist of the pathway you are studying.
-
Incubation: Incubate for the time required for the specific cellular response to occur.
-
Lysis and Analysis: Lyse the cells and analyze the downstream effects of PKC inhibition. This can be done by various methods, such as Western blotting for a specific phosphoprotein substrate of PKC or a functional assay (e.g., measuring transepithelial electrical resistance).[11]
Experimental Workflow Diagram
Caption: Workflow for a cell-based PKC inhibition assay.
Signaling Pathway Inhibition
PKC (19-36) functions as a pseudosubstrate. It binds to the catalytic domain of PKC, competitively blocking the binding of genuine protein substrates and thereby preventing their phosphorylation and the propagation of downstream signals.
PKC Inhibition Pathway Diagram
Caption: Mechanism of PKC activation and its inhibition by PKC (19-36).
Troubleshooting Guide
Q5: My peptide is difficult to dissolve. What should I do?
If you encounter solubility issues with the peptide:
-
Confirm Concentration: Ensure you are not exceeding the recommended solubility limit of 2 mg/mL in water.[2]
-
Gentle Agitation: Vortex the solution gently or sonicate briefly in a water bath to aid dissolution.[1]
-
Check for Particulates: If particulates remain, centrifuge the vial and use the supernatant. The insolubility may indicate aggregation due to improper storage or handling.
Q6: I am not observing the expected inhibitory effect in my experiment. What could be wrong?
If the peptide does not inhibit PKC activity as expected:
-
Peptide Integrity: The most common cause is peptide degradation. Review your storage and handling procedures. Has the peptide (lyophilized or in solution) been stored at the correct temperature? Have you subjected the solution to multiple freeze-thaw cycles?
-
Concentration and Incubation: The concentration or incubation time may be suboptimal for your specific cell type or experimental conditions. Perform a dose-response or time-course experiment to determine the optimal parameters. A concentration of 5 µM and a 30-minute pre-incubation is a common starting point.[11]
-
PKC Isoform Specificity: PKC (19-36) is a general PKC inhibitor. If your process is mediated by an atypical PKC isoform, this pseudosubstrate may be less effective.
-
Experimental Controls: Ensure your positive controls (PKC activator) and negative controls (vehicle) are working as expected.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting failed inhibition experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The protein kinase C pseudosubstrate peptide (PKC19-36) inhibits insulin-stimulated protein kinase activity and insulin-mediated translocation of the glucose transporter glut 4 in streptolysin-O permeabilized adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. realgenelabs.com [realgenelabs.com]
- 10. realgenelabs.com [realgenelabs.com]
- 11. atsjournals.org [atsjournals.org]
Refining experimental protocols for Protein Kinase C (19-36).
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the Protein Kinase C (19-36) pseudosubstrate peptide inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36)?
A1: Protein Kinase C (19-36), also known as PKC (19-36), is a synthetic peptide that corresponds to the pseudosubstrate region (amino acid residues 19-36) of Protein Kinase C (PKC).[1][2] Its sequence is RFARKGALRQKNVHEVKN.[3] It acts as a competitive inhibitor of PKC by binding to the enzyme's active site, thereby preventing the phosphorylation of its natural substrates.[4][5]
Q2: What is the inhibitory activity of PKC (19-36)?
A2: PKC (19-36) is a potent inhibitor of PKC with a reported IC50 (half-maximal inhibitory concentration) of approximately 0.18 µM and a Ki (inhibition constant) of about 147 nM.[3][4][6] It is important to note that while it is a strong inhibitor of PKC, it is a poor inhibitor of other kinases like cAMP-dependent protein kinase (PKA) and a moderate inhibitor of myosin light chain kinase (MLCK).[7]
Q3: How should I dissolve and store the PKC (19-36) peptide?
A3: The PKC (19-36) peptide is generally soluble in water up to 2 mg/ml.[3] For stock solutions, it is recommended to reconstitute the lyophilized peptide in sterile, distilled water or a buffer such as PBS. To aid dissolution, gentle vortexing or sonication may be used.[6] For long-term storage, it is advisable to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6] Stock solutions are typically stable for up to 4 weeks at -20°C and for longer periods at -80°C.[4][6]
Q4: Is the PKC (19-36) peptide cell-permeable?
A4: The standard PKC (19-36) peptide is not cell-permeable.[4] To use it in intact cell-based assays, it often needs to be introduced into the cells through methods like microinjection or by using permeabilized cell preparations.[2] Alternatively, myristoylated versions of pseudosubstrate peptides have been developed to enhance cell permeability.[8]
Troubleshooting Guides
Issue 1: Peptide Insolubility or Precipitation
-
Question: I am having trouble dissolving the PKC (19-36) peptide, or it is precipitating out of solution. What should I do?
-
Answer:
-
Confirm Solubility Limits: Ensure you are not exceeding the recommended solubility of 2 mg/ml in aqueous solutions.[3]
-
Use Appropriate Solvents: While water is the primary solvent, for highly concentrated stock solutions that are difficult to dissolve, you can start by dissolving the peptide in a small amount of a polar organic solvent like DMSO and then slowly diluting it with your aqueous buffer.
-
Sonication: Brief periods of sonication can help to break up aggregates and facilitate dissolution.[6]
-
pH Adjustment: The net charge of the peptide can affect its solubility. Adjusting the pH of the buffer may improve solubility. Since PKC (19-36) is a basic peptide, a slightly acidic buffer might enhance its solubility.
-
Fresh Solutions: It is always best to prepare fresh solutions for your experiments. If you are using a previously frozen stock, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.[6]
-
Issue 2: Inconsistent or Noisy Results in Kinase Assays
-
Question: My kinase assay results with PKC (19-36) are variable or show high background. How can I improve my assay?
-
Answer:
-
Enzyme Quality: Ensure that your PKC enzyme is active and has been stored correctly. Perform a positive control experiment with a known PKC activator to confirm enzyme activity.
-
Substrate Concentration: The inhibitory effect of a competitive inhibitor like PKC (19-36) is dependent on the substrate concentration. Ensure you are using a consistent and appropriate concentration of your substrate peptide in all assays.
-
ATP Concentration: As a substrate-competitive inhibitor, the apparent potency of PKC (19-36) can be influenced by the ATP concentration. Use a fixed, non-saturating concentration of ATP across all experiments for consistent results.
-
Buffer Composition: Optimize your kinase assay buffer. Ensure it contains the necessary co-factors for PKC activity, such as Ca2+, phospholipids (like phosphatidylserine), and diacylglycerol (DAG) for conventional PKC isoforms.
-
Inhibitor Purity: Verify the purity of your PKC (19-36) peptide. Impurities can interfere with the assay.
-
Include Controls: Always include a negative control (no inhibitor) and a positive control (a known potent PKC inhibitor) in your experiments. An inactive version of the peptide can also be used as a negative control.[7]
-
Issue 3: Off-Target Effects in Cell-Based Assays
-
Question: I am observing unexpected effects in my cell-based experiments when using PKC (19-36). How can I be sure the effects are due to PKC inhibition?
-
Answer:
-
Concentration Range: Use the lowest effective concentration of PKC (19-36) to minimize the risk of off-target effects. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Control Peptides: Use a scrambled or inactive version of the PKC (19-36) peptide as a negative control.[7] This will help to distinguish between effects caused by specific PKC inhibition and non-specific peptide effects.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of PKC to see if it can reverse the effects of the inhibitor.
-
Specificity Profiling: Be aware of the potential for PKC (19-36) to inhibit other kinases at higher concentrations, such as CaMKII and MLCK.[9] If these kinases are relevant in your system, consider performing experiments to rule out their involvement.
-
Data Presentation
Table 1: Physicochemical and Inhibitory Properties of PKC (19-36)
| Property | Value | Reference |
| Sequence | RFARKGALRQKNVHEVKN | [3] |
| Molecular Weight | ~2151.48 Da | [3] |
| Solubility | Up to 2 mg/ml in water | [3] |
| IC50 (PKC) | 0.18 µM | [3][6] |
| Ki (PKC) | 147 nM | [4] |
| IC50 (PKA) | 423 µM | [4] |
| IC50 (MLCK) | 24 µM | [7] |
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of PKC (19-36) using a radiometric assay with a peptide substrate.
Materials:
-
Purified, active Protein Kinase C
-
PKC (19-36) peptide inhibitor
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2, 100 µg/ml Phosphatidylserine, 20 µg/ml Diacylglycerol)
-
[γ-32P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Wash Buffer (e.g., 75 mM Phosphoric Acid)
-
Scintillation counter and vials
Procedure:
-
Prepare a stock solution of PKC (19-36) in sterile water.
-
Prepare serial dilutions of PKC (19-36) in the Kinase Assay Buffer.
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Kinase Assay Buffer
-
PKC substrate peptide (to a final concentration in the Km range)
-
PKC (19-36) dilution or vehicle control
-
Purified PKC enzyme
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP (to a final concentration in the Km range).
-
Incubate the reaction at 30°C for 10-20 minutes. The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose paper squares three times with Wash Buffer to remove unincorporated [γ-32P]ATP.
-
Place the washed paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: PKC Signaling Pathway and Inhibition by Pseudosubstrate.
Caption: In Vitro PKC Kinase Assay Workflow.
Caption: Troubleshooting Decision Tree for PKC (19-36) Experiments.
References
- 1. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 2. mdpi.com [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in results with Protein Kinase C (19-36).
Welcome to the technical support center for Protein Kinase C (19-36). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in results and troubleshooting common issues encountered during experiments with this pseudosubstrate peptide inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36) and how does it work?
Protein Kinase C (19-36), also known as PKC (19-36), is a synthetic peptide that functions as a pseudosubstrate inhibitor of Protein Kinase C (PKC).[1][2] Its amino acid sequence mimics the substrate phosphorylation site of PKC, allowing it to bind to the active site of the enzyme without being phosphorylated.[3][4] This competitive binding blocks the access of genuine substrates, thereby inhibiting PKC activity.[3] It is a potent, reversible, and substrate-competitive inhibitor.[5]
Q2: What is the reported IC50 value for PKC (19-36)?
The half-maximal inhibitory concentration (IC50) for PKC (19-36) is approximately 0.18 µM.[1][6][7] However, it is important to note that IC50 values can be highly dependent on the specific experimental conditions, including the concentration of ATP, the substrate used, and the PKC isoform being assayed.[8]
Q3: How should I store and handle the PKC (19-36) peptide?
For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[6][7] Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Stock solutions are generally stable for up to 4 weeks at -20°C.[5] For in-vivo studies, it is recommended to prepare fresh solutions and use them promptly.[6]
Q4: In what solvent should I dissolve the PKC (19-36) peptide?
PKC (19-36) is generally soluble in water. Some suppliers provide it as a trifluoroacetate salt, which is also water-soluble.[5] Always refer to the manufacturer's datasheet for specific solubility information.
Troubleshooting Guide
This guide addresses common problems encountered when using PKC (19-36) in experimental settings.
Issue 1: No or low inhibition of PKC activity observed.
-
Question: I am not observing the expected inhibition of PKC activity in my assay. What could be the reason?
-
Answer: Several factors could contribute to a lack of inhibition. Please consider the following:
-
Peptide Integrity: Ensure the peptide has been stored correctly and has not degraded. Repeated freeze-thaw cycles can reduce its activity.[7] Consider using a fresh aliquot.
-
Peptide Concentration: Verify the final concentration of PKC (19-36) in your assay. It may be necessary to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.
-
Assay Conditions: The inhibitory potency of competitive inhibitors like PKC (19-36) is influenced by the concentration of the competing substrate (e.g., ATP). High concentrations of ATP in your kinase assay can overcome the inhibitory effect.[8]
-
PKC Isoform Specificity: While PKC (19-36) is a broad-spectrum PKC inhibitor, different PKC isoforms may exhibit varying sensitivities.[4] Confirm the PKC isoform(s) present in your system.
-
Inactive Peptide: Consider the possibility of lot-to-lot variability in the synthetic peptide, which may affect its purity and activity.[5] If possible, test a new batch of the peptide.
-
Issue 2: High background signal in the kinase assay.
-
Question: My kinase assay shows a high background signal, making it difficult to measure the inhibitory effect of PKC (19-36). What can I do?
-
Answer: High background can be caused by several factors:
-
Non-specific Binding: In assays involving antibodies, non-specific binding can be a major issue. Ensure proper blocking steps are included in your protocol.
-
Contaminating Kinase Activity: If using cell lysates, other kinases might be present that can phosphorylate your substrate.[9] The use of specific inhibitors for other suspected kinases can help to reduce this background.
-
Reagent Quality: Check the purity and quality of all your reagents, including ATP, buffers, and the substrate.
-
Issue 3: Inconsistent and non-reproducible results.
-
Question: My results with PKC (19-36) are not reproducible between experiments. What are the potential sources of this variability?
-
Answer: Reproducibility issues can be frustrating. Here are some common causes:
-
Lot-to-Lot Variability: Synthetic peptides can have variations in purity and peptide content between different manufacturing batches, leading to inconsistent results.[5][10] It is crucial to qualify each new lot.
-
Experimental Technique: Minor variations in pipetting, incubation times, and temperature can significantly impact kinase assay results.[9] Ensure consistent execution of the protocol.
-
Cell Culture Conditions: If using cell-based assays, factors such as cell passage number, confluency, and serum concentration can influence the cellular response to PKC inhibition.
-
Peptide Stability: Ensure the peptide is handled and stored correctly to prevent degradation.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative data for Protein Kinase C (19-36).
Table 1: Inhibitory Potency of PKC (19-36)
| Parameter | Value | Kinase | Notes |
| IC50 | 0.18 µM | Protein Kinase C (general) | This is the most frequently cited value.[1][6][7] |
| Ki | 147 nM | Protein Kinase C (general) | Substrate competitive inhibitor.[5] |
| IC50 | 423 µM | Protein Kinase A | Indicates poor inhibition of PKA, highlighting some specificity.[5] |
Table 2: Experimental Concentrations of PKC (19-36) in Different Studies
| Concentration | Application | Cell/System Type | Reference |
| 1 µmol/L | Inhibition of high glucose-induced cell proliferation | Vascular Smooth Muscle Cells | [12] |
| 5 µM | Inhibition of PKC signaling | Calu-3 (human bronchial adenocarcinoma cell line) | [13] |
| 10 µM | Intracellular dialysis to abolish Urotensin-II-induced IA decrease | Trigeminal Ganglion Neurons | [14] |
| 20 µg/kg (iv) | In vivo inhibition of PKC | Anesthetized cats | [15] |
| 50 µM | Dialysis into neurons | Bag cell neurons | [16] |
Experimental Protocols
Detailed Methodology for a Generic In Vitro PKC Activity Assay
This protocol provides a general framework for measuring PKC activity and its inhibition by PKC (19-36). Specific details may need to be optimized for your particular experimental system.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA).
-
PKC Enzyme: Dilute purified active PKC enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.
-
Substrate: Prepare a stock solution of a specific PKC substrate peptide (e.g., Ac-MBP (4-14) or a fluorescently labeled peptide).
-
PKC (19-36) Inhibitor: Prepare a stock solution of PKC (19-36) in a suitable solvent (e.g., water). Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
ATP Solution: Prepare a stock solution of ATP containing [γ-32P]ATP for radioactive assays or use non-radioactive ATP for fluorescence-based assays.
-
-
Assay Procedure:
-
Add the following components to a microcentrifuge tube or a well of a microplate in this order:
-
Assay Buffer
-
PKC (19-36) inhibitor or vehicle control
-
PKC Substrate
-
PKC Enzyme
-
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the assay.
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or phosphoric acid).
-
-
Detection and Data Analysis:
-
Radioactive Assay: Spot an aliquot of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). Wash the membrane extensively to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based Assay: Measure the fluorescence intensity or polarization using a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of PKC (19-36) relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway showing the activation of Protein Kinase C and its inhibition by PKC (19-36).
Caption: A typical experimental workflow for an in vitro kinase assay using PKC (19-36).
References
- 1. Peptides that mimic the pseudosubstrate region of protein kinase C bind to acidic lipids in membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. link.springer.com [link.springer.com]
- 12. ahajournals.org [ahajournals.org]
- 13. atsjournals.org [atsjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
Validation & Comparative
Validating PKC Inhibition: A Comparative Guide to Using Protein Kinase C (19-36) and its Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Kinase C (PKC) Inhibition
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central to numerous cellular signaling pathways.[1][2][3] These enzymes act as crucial regulators of diverse physiological processes, including cell proliferation, gene expression, apoptosis, and immune responses.[1][4][5] Dysregulation of PKC activity is implicated in a variety of diseases, most notably cancer and cardiovascular conditions, making PKC isoforms significant targets for therapeutic intervention.[2][4]
PKC inhibitors are invaluable tools for dissecting the roles of specific PKC isoforms and for developing novel therapeutics. A key challenge in kinase inhibitor research is ensuring that the observed cellular effects are a direct result of inhibiting the intended target and not due to off-target interactions. This is achieved through rigorous validation using appropriate controls.
Mechanism of Action: The Pseudosubstrate Inhibitor PKC (19-36)
PKC enzymes possess an N-terminal regulatory region that contains a pseudosubstrate domain.[1] This domain mimics a substrate peptide but lacks the phosphorylatable serine or threonine residue. In the enzyme's inactive state, the pseudosubstrate domain binds to the catalytic site, blocking its activity.
PKC (19-36) is a synthetic peptide (sequence: RFARKGALRQKNVHEVKN) derived from this pseudosubstrate region of PKC.[6] It acts as a competitive inhibitor by binding to the substrate-binding cavity of PKC, thereby preventing the phosphorylation of genuine substrates. It has been shown to be a potent inhibitor of PKC with a reported IC50 value of 0.18 µM.[6][7]
The Critical Role of a Negative Control
To validate that the biological outcome of using PKC (19-36) is due to its specific inhibitory action on PKC, a negative control peptide is essential. This control is typically a closely related but biologically inactive version of the inhibitor. An ideal negative control should have a similar size, charge, and overall chemical composition but lack the specific sequence or conformation required for binding to the kinase's active site.
For PKC (19-36), a commonly used negative control is [Glu²⁷]PKC(19-36) , where a key amino acid is substituted, rendering the peptide unable to effectively inhibit the enzyme.[7] Comparing the effects of the active inhibitor to this inactive analog allows researchers to distinguish specific, on-target effects from non-specific effects related to the peptide's presence.
Figure 1: Logical relationship for validating inhibitor specificity.
Comparative Experimental Data
The following data, summarized from studies on vascular smooth muscle cells (VSMCs), illustrates the differential effects of PKC (19-36) and its negative control on cellular processes regulated by PKC. High glucose levels are known to stimulate PKC activity, leading to increased cell growth.[7]
Table 1: Comparison of PKC (19-36) vs. Negative Control on VSMC Growth
| Treatment Condition (48h) | [³H]Thymidine Incorporation (DNA Synthesis) | [³H]Leucine Incorporation (Protein Synthesis) |
| Normal Glucose (5.6 mM) | Baseline | Baseline |
| High Glucose (22.2 mM) | Increased | Increased |
| High Glucose + PKC (19-36) (1 µM) | Baseline (Inhibited) | Baseline (Inhibited) |
| High Glucose + [Glu²⁷]PKC(19-36) (1 µM) | Increased (No Effect) | Increased (No Effect) |
Data is illustrative, based on findings reported in hypertension research where PKC(19-36) inhibited high glucose-induced DNA and protein synthesis in a dose-dependent manner, while the inactive peptide had little effect.[7]
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay
This protocol provides a general framework for measuring PKC activity using a radioactive or non-radioactive method to quantify substrate phosphorylation.
Materials:
-
Purified active PKC enzyme
-
PKC substrate (e.g., KRTLRR peptide or myelin basic protein)[8]
-
PKC (19-36) inhibitor and [Glu²⁷]PKC(19-36) negative control
-
Kinase Assay Buffer
-
Phosphocellulose paper (for radioactive assays) or phosphospecific antibody (for ELISA)[8][9]
Procedure:
-
Prepare Reactions: In separate tubes, prepare reaction mixes containing Kinase Assay Buffer, the PKC substrate, and either the PKC (19-36) inhibitor, the negative control, or vehicle (buffer only).
-
Add Enzyme: Add the purified PKC enzyme to each tube and pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution (containing a tracer of [γ-³²P]ATP if applicable).[9]
-
Incubate: Allow the reaction to proceed for 10-20 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Quantify Phosphorylation:
-
Radioactive Method: Spot an aliquot of the reaction mix onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP. Measure the remaining radioactivity (³²P incorporated into the substrate) using a scintillation counter.[9]
-
ELISA Method: Transfer the reaction mix to a microplate pre-coated with the PKC substrate. After washing, detect the phosphorylated substrate using a phosphospecific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[8]
-
-
Analyze Data: Compare the levels of substrate phosphorylation in the presence of the inhibitor versus the negative control. Specific inhibition should result in a significantly lower signal for PKC (19-36) treated samples compared to both the vehicle and negative control samples.
Figure 2: Workflow for an in vitro PKC kinase activity assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the effect of PKC inhibition on cell proliferation, a common downstream consequence of PKC signaling.
Materials:
-
Vascular Smooth Muscle Cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with and without Fetal Calf Serum (FCS)
-
Stimulant (e.g., High Glucose, Phorbol Esters)
-
PKC (19-36) and [Glu²⁷]PKC(19-36)
-
[³H]Thymidine for measuring DNA synthesis
-
Cell lysis buffer and reagents for protein quantification
Procedure:
-
Cell Culture: Plate cells and grow to confluence.
-
Serum Starvation: To synchronize cells, switch to a serum-free medium for 24-48 hours.
-
Treatment: Treat the cells with the following conditions:
-
Control (e.g., normal glucose)
-
Stimulant (e.g., high glucose)
-
Stimulant + PKC (19-36) at various concentrations
-
Stimulant + [Glu²⁷]PKC(19-36) at the highest concentration used for the active inhibitor
-
-
[³H]Thymidine Labeling: For the final 4-6 hours of treatment, add [³H]thymidine to the culture medium.
-
Harvest Cells: Wash the cells with cold PBS, then lyse them.
-
Measure Incorporation: Precipitate the DNA from the cell lysate and measure the incorporated radioactivity using a scintillation counter.
-
Analyze Data: Normalize the [³H]thymidine counts to the total protein content in each sample. A specific inhibitor should show a dose-dependent decrease in proliferation in stimulated cells, whereas the negative control should show no significant effect compared to the stimulated-only sample.[7]
PKC Signaling Pathway
PKC enzymes are activated downstream of receptors that trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).[2][8] This process, mediated by Phospholipase C (PLC), generates two key second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[2][8] IP3 stimulates the release of calcium from intracellular stores. For conventional PKC isoforms, the combined action of DAG and elevated intracellular calcium leads to their recruitment to the plasma membrane and subsequent activation.[1]
Figure 3: Simplified conventional Protein Kinase C (PKC) signaling pathway.
Alternative Validation Strategies
-
Structurally Different Inhibitors: Use other well-characterized PKC inhibitors that have different mechanisms of action (e.g., ATP-competitive inhibitors like Gö6983 or Bisindolylmaleimide I) to see if they replicate the biological effect.[12][13]
-
Dominant-Negative Mutants: Overexpressing a catalytically inactive ("dominant-negative") form of a specific PKC isoform can provide a highly specific genetic method to inhibit its function and validate the findings from chemical inhibitors.[14]
-
Dose-Response Analysis: A hallmark of a specific inhibitor is a clear dose-dependent effect. Always test inhibitors across a range of concentrations to establish a dose-response curve.
By employing the specific pseudosubstrate inhibitor PKC (19-36) in parallel with its inactive negative control, researchers can confidently and accurately attribute observed biological phenomena to the modulation of PKC activity.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. bosterbio.com [bosterbio.com]
- 6. rndsystems.com [rndsystems.com]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Dominant-negative PKC-epsilon impairs apical actin remodeling in parallel with inhibition of carbachol-stimulated secretion in rabbit lacrimal acini - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Kinase C Inhibitors: PKC (19-36) vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used Protein Kinase C (PKC) inhibitors: the pseudosubstrate inhibitor PKC (19-36) and the broad-spectrum, ATP-competitive inhibitor staurosporine. This comparison is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by providing key performance data, mechanistic insights, and detailed experimental protocols.
Mechanism of Action
The fundamental difference between PKC (19-36) and staurosporine lies in their mechanism of inhibition, which dictates their specificity and cellular effects.
Protein Kinase C (19-36): A Pseudosubstrate Inhibitor
PKC (19-36) is a synthetic peptide that corresponds to the pseudosubstrate region (amino acids 19-36) of PKCα and β isoforms.[1][2] The pseudosubstrate domain is a region within the PKC enzyme that mimics a substrate but lacks the phosphorylatable serine or threonine residue.[3][4] In the inactive state of PKC, this pseudosubstrate domain binds to the active site, preventing the phosphorylation of actual substrates.[3][4] PKC (19-36) acts by mimicking this natural autoinhibitory mechanism, binding to the substrate-binding pocket of PKC and preventing it from phosphorylating its targets.[1] This mechanism confers a degree of specificity for PKC over other protein kinases.
Staurosporine: An ATP-Competitive Inhibitor
Staurosporine, an alkaloid isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[5][6][7][8] It functions by competing with ATP for binding to the highly conserved ATP-binding pocket within the catalytic domain of a wide range of protein kinases.[9][10] Due to the high degree of similarity in the ATP-binding site across the kinome, staurosporine inhibits not only PKC but also a vast array of other serine/threonine and tyrosine kinases, making it a "dirty" or non-selective inhibitor.[5][6][11]
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency (IC50 values) of PKC (19-36) and staurosporine against PKC and other kinases. It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration in the assay.[1]
| Inhibitor | Target | IC50 | Other Kinases Inhibited (IC50) | References |
| Protein Kinase C (19-36) | Protein Kinase C (general) | 0.18 µM (180 nM) | cAMP-dependent protein kinase (PKA): 423 µMMyosin light chain kinase (MLCK): 24 µM | [12][13] |
| Staurosporine | Protein Kinase C (PKCα) | ~2.7 nM | Protein Kinase A (PKA): ~7-15 nMp60v-src tyrosine protein kinase: ~6 nMCaM Kinase II: ~20 nMand many others | [3][5][11][14][15] |
| PKCγ | ~5 nM | [16] | ||
| PKCη | ~4 nM | [16] | ||
| PKCδ | ~20 nM | [16] | ||
| PKCε | ~73 nM | [16] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the Protein Kinase C signaling pathway and the distinct points of inhibition for PKC (19-36) and staurosporine.
Caption: Protein Kinase C Signaling Pathway and Inhibition.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for comparing the efficacy of PKC inhibitors.
Caption: Workflow for Comparing PKC Inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of PKC (19-36) and staurosporine.
In Vitro PKC Inhibition Assay (Radiometric)
This protocol is a common method for determining the IC50 values of PKC inhibitors.
Materials:
-
Purified recombinant PKC isoforms
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
PKC (19-36) and staurosporine stock solutions (in an appropriate solvent like DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mg/ml BSA)
-
Lipid activator solution (e.g., phosphatidylserine and diacylglycerol vesicles)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, lipid activator solution, and the PKC substrate peptide.
-
Add Inhibitor: Add serial dilutions of either PKC (19-36) or staurosporine to the reaction tubes. Include a control with no inhibitor.
-
Initiate Reaction: Add the purified PKC enzyme to the tubes and pre-incubate for 10 minutes at 30°C.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP. Incubate for 10-15 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding cold 10% TCA.
-
Spot onto P81 Paper: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular PKC Activity Assay (Western Blot for Substrate Phosphorylation)
This protocol assesses the ability of inhibitors to block PKC activity within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC (19-36) (if cell-permeable version is used) and staurosporine
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against a known phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against the total protein of the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of PKC (19-36) or staurosporine for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce PKC-mediated phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total amount of the substrate protein (determined by stripping and re-probing the membrane with the total protein antibody) or a loading control (e.g., GAPDH, β-actin). Compare the levels of phosphorylation in inhibitor-treated cells to the PMA-stimulated control to determine the inhibitory effect.
Conclusion
The choice between PKC (19-36) and staurosporine as a PKC inhibitor should be guided by the specific requirements of the experiment.
-
Protein Kinase C (19-36) is a valuable tool when a higher degree of selectivity for PKC is desired, and the experimental system allows for the use of a peptide inhibitor. Its mechanism as a pseudosubstrate inhibitor makes it less likely to have off-target effects on kinases that are not closely related to PKC.
-
Staurosporine is a highly potent, broad-spectrum kinase inhibitor . While it is a powerful tool for inducing apoptosis or for experiments where general kinase inhibition is the goal, its lack of selectivity makes it unsuitable for studies aiming to elucidate the specific role of PKC.[11] Its use as a specific PKC inhibitor should be approached with caution, and results should be interpreted accordingly, ideally with confirmation using more selective inhibitors.
For researchers aiming to specifically dissect the role of PKC in a signaling pathway, a more selective inhibitor like PKC (19-36) or other more recently developed small molecule inhibitors with better selectivity profiles would be a more appropriate choice than the non-selective staurosporine.
References
- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving Mechanisms of Vascular Smooth Muscle Contraction Highlight Key Targets in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pkc inhibitor staurosporine: Topics by Science.gov [science.gov]
- 9. ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staurosporine inhibits protein kinases activated by Ca2+ and cyclic AMP in addition to inhibiting protein kinase C in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. adooq.com [adooq.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Cross-Validation of Protein Kinase C (19-36) Inhibition with Genetic Approaches: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptide-based inhibitor Protein Kinase C (19-36) with genetic methods for studying Protein Kinase C (PKC) function. This guide synthesizes experimental data to evaluate the performance, specificity, and applications of these distinct approaches.
The Protein Kinase C (PKC) family of serine/threonine kinases plays a pivotal role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and migration.[1][2][3] Dysregulation of PKC signaling is implicated in various diseases, including cancer and cardiovascular disorders.[1][3] Consequently, robust methods to investigate the function of specific PKC isoforms are crucial for both basic research and therapeutic development.
This guide focuses on comparing a widely used pharmacological tool, the PKC (19-36) peptide inhibitor, with modern genetic techniques, including siRNA-mediated knockdown and CRISPR/Cas9-based gene editing. The PKC (19-36) peptide acts as a pseudosubstrate, mimicking the PKC substrate and competitively inhibiting its kinase activity.[4][5][6] In contrast, genetic approaches directly manipulate the expression of PKC isoforms at the nucleic acid level, offering a complementary strategy for functional analysis.
Data Presentation: A Comparative Analysis
The following table summarizes the key characteristics and quantitative data associated with the PKC (19-36) peptide inhibitor and genetic methods for PKC functional studies.
| Feature | PKC (19-36) Peptide Inhibitor | siRNA Knockdown | CRISPR/Cas9 Knockout |
| Mechanism of Action | Competitive inhibition by mimicking the pseudosubstrate region.[4][5] | Post-transcriptional gene silencing via mRNA degradation.[7] | Permanent gene disruption at the DNA level.[8][9] |
| Specificity | Generally considered specific for PKC, but may inhibit other kinases at high concentrations.[10] Isoform specificity can be limited. | Can be designed to be highly specific for individual PKC isoforms and even species-specific.[7] | Highly specific to the targeted gene, but potential for off-target mutations exists.[11][12][13][14] |
| Mode of Delivery | Typically introduced into cells via microinjection or cell-permeable peptide modifications.[15] | Transfection using lipid-based reagents or electroporation.[16][17] | Transfection of plasmids or ribonucleoprotein complexes, or viral transduction.[18][19][20] |
| Duration of Effect | Transient, dependent on peptide stability and cellular concentration. | Transient, typically lasting 48-72 hours.[7] | Permanent and heritable in the cell lineage. |
| Key Quantitative Parameter | IC50: ~0.18 µM for inhibition of substrate phosphorylation.[10] | Percentage of protein knockdown, often >70-90%.[21] | Complete absence of protein expression. |
| Control Experiment | Inactive control peptide, e.g., [Glu27]PKC(19-36).[6][10] | Scrambled or non-targeting siRNA.[22] | Isogenic wild-type cells or rescue experiments with cDNA expression. |
| Potential for Off-Target Effects | Can affect other kinases with similar substrate binding motifs.[10] | Can lead to unintended silencing of other genes with sequence homology. | Can cause unintended mutations at other genomic loci.[11][12][13][14] |
| Application in in vivo models | Can be administered systemically or locally.[23] | Delivery can be challenging, often requiring viral vectors or specialized formulations.[4] | Generation of knockout animal models provides systemic and long-term insights.[4][24][25][26][27] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental design and replication.
Protocol 1: Inhibition of PKC Activity using PKC (19-36) Peptide
This protocol is adapted from studies investigating the role of PKC in vascular smooth muscle cells and neuronal signaling.[10][23]
-
Peptide Preparation: Dissolve the PKC (19-36) peptide and the inactive control peptide [Glu27]PKC(19-36) in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Further dilute in an appropriate buffer (e.g., saline or cell culture medium) to the desired final concentration (typically 1-10 µM).[10][23]
-
Cell Treatment:
-
For cell culture experiments, add the diluted peptide directly to the culture medium.
-
For intracellular delivery, microinjection or the use of cell-permeable tagged peptides may be necessary.
-
-
Incubation: Incubate the cells with the peptide for a predetermined duration, which may range from minutes to hours, depending on the experimental context.
-
Functional Assay: Following incubation, perform the desired functional assay to assess the effect of PKC inhibition. This could include measuring downstream phosphorylation events, cellular proliferation, or physiological responses.[10]
-
Data Analysis: Compare the results from cells treated with the active PKC (19-36) peptide to those treated with the inactive control peptide and vehicle-only controls.
Protocol 2: siRNA-Mediated Knockdown of PKC Isoforms
This protocol outlines a general procedure for the transient knockdown of specific PKC isoforms in cultured cells, based on established methodologies.[7][16][17][28]
-
siRNA Design and Preparation:
-
Design or obtain validated siRNAs targeting the specific PKC isoform of interest. It is recommended to test multiple siRNA sequences for each target.[28]
-
Use a non-targeting or scrambled siRNA as a negative control.
-
Resuspend the lyophilized siRNAs in RNase-free buffer to a stock concentration (e.g., 20 µM).
-
-
Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 60-80% confluency at the time of transfection.[17]
-
Transfection:
-
Dilute the siRNA in a serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[17]
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours post-transfection.[7]
-
Harvest the cells to assess knockdown efficiency by Western blotting or qRT-PCR for the target PKC isoform.
-
Perform the desired functional assays to evaluate the phenotypic consequences of PKC isoform knockdown.
-
Protocol 3: CRISPR/Cas9-Mediated Knockout of PKC Isoforms
This protocol provides a general workflow for generating PKC isoform knockout cell lines using the CRISPR/Cas9 system.[8][9][18][19][20]
-
Guide RNA (gRNA) Design and Cloning:
-
Transfection:
-
Transfect the Cas9/gRNA expression plasmid into the target cells using an appropriate method (e.g., electroporation or lipid-based transfection). Alternatively, deliver Cas9 and gRNA as a ribonucleoprotein (RNP) complex.[18]
-
-
Clonal Selection:
-
After 48-72 hours, isolate single cells by fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent marker, or by limiting dilution.
-
Expand the single-cell clones into individual populations.
-
-
Screening and Validation:
-
Extract genomic DNA from the expanded clones and perform PCR to amplify the targeted region.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of the target PKC isoform protein in the knockout clones by Western blotting.
-
-
Off-Target Analysis (Optional but Recommended): Analyze the top predicted off-target sites for unintended mutations by PCR and sequencing.[11][12]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Canonical Protein Kinase C (PKC) signaling pathway.
Caption: Comparative experimental workflows for studying PKC function.
References
- 1. Protein Kinase C Family: Structures, Biological Functions, Diseases, and Pharmaceutical Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of PKC-isoform-specific biological actions using pharmacological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular functions of protein kinase C (PKC) isoforms - MedCrave online [medcraveonline.com]
- 4. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 15. pnas.org [pnas.org]
- 16. protocols.io [protocols.io]
- 17. m.youtube.com [m.youtube.com]
- 18. CRISPR/Cas9–Mediated Gene Knockout and Knockin Human iPSCs | Springer Nature Experiments [experiments.springernature.com]
- 19. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generation of knockout iPSCs using CRISPR-Cas9 genome editing [protocols.io]
- 21. Protein Kinase C Controls Vesicular Transport and Secretion of Apolipoprotein E from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journals.physiology.org [journals.physiology.org]
- 24. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 25. PKCα integrates spatiotemporally distinct Ca2+ and autocrine BDNF signaling to facilitate synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oncotarget.com [oncotarget.com]
- 27. PKCλ Haploinsufficiency Prevents Diabetes by a Mechanism Involving Alterations in Hepatic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Protein Kinase C (19-36) Peptide: A Comparative Analysis Across Kinase Families
For Immediate Release
This guide provides a detailed comparative analysis of the specificity of the Protein Kinase C (19-36) peptide inhibitor across various kinase families. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental protocols, and visual representations of signaling pathways to offer a comprehensive overview of the inhibitor's performance and its potential applications in targeted research.
Executive Summary
Protein Kinase C (PKC) (19-36) is a synthetic peptide corresponding to the pseudosubstrate region of PKC, a family of serine/threonine kinases pivotal in cellular signal transduction. This peptide acts as a competitive inhibitor by binding to the substrate-binding site of the kinase. This analysis reveals that while PKC (19-36) is a potent inhibitor of Protein Kinase C, it exhibits significantly lower inhibitory activity against other kinase families, highlighting its utility as a specific tool for studying PKC-mediated signaling pathways.
Data Presentation: Inhibitory Activity of PKC (19-36)
The following table summarizes the inhibitory concentration (IC50) and inhibition constant (Ki) values of the PKC (19-36) peptide against a panel of protein kinases from different families. The data clearly demonstrates the peptide's preferential inhibition of Protein Kinase C.
| Kinase Family | Specific Kinase | IC50 (µM) | Ki (nM) |
| Serine/Threonine Kinase | Protein Kinase C (PKC) | ~0.18[1] | 147[2] |
| Protein Kinase A (PKA) | 423[2] | - | |
| Ca2+/Calmodulin-Dependent Protein Kinase II (CaMK-II) | 30 | - | |
| Myosin Light Chain Kinase (MLCK) | 35 | - |
Note: A lower IC50/Ki value indicates a higher inhibitory potency. The data illustrates that PKC (19-36) is substantially more potent against PKC compared to PKA, CaMK-II, and MLCK.
Experimental Protocols
The determination of the inhibitory specificity of PKC (19-36) relies on robust in vitro kinase assays. Below are detailed methodologies for two common approaches: a radiolabel-based assay and a fluorescence-based assay.
In Vitro Kinase Inhibition Assay (Radiolabel Method)
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a specific substrate peptide by the target kinase.
Materials:
-
Purified recombinant kinases (PKC, PKA, CaMK-II, MLCK)
-
PKC (19-36) peptide inhibitor
-
Specific peptide substrates for each kinase
-
[γ-³²P]ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, and activators specific to each kinase, such as Ca²⁺ and phospholipids for PKC)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the respective kinase.
-
Inhibitor Addition: Add varying concentrations of the PKC (19-36) peptide to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixtures at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stopping the Reaction: Spot an aliquot of each reaction mixture onto P81 phosphocellulose paper. The peptide substrate binds to the paper, while the unincorporated [γ-³²P]ATP does not.
-
Washing: Wash the phosphocellulose papers extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (Fluorescence-Based Method)
This assay utilizes a fluorogenic substrate that exhibits a change in fluorescence upon phosphorylation, providing a non-radioactive method to measure kinase activity.
Materials:
-
Purified recombinant kinases
-
PKC (19-36) peptide inhibitor
-
Fluorogenic peptide substrates for each kinase
-
ATP
-
Kinase reaction buffer
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the kinase reaction buffer, the fluorogenic peptide substrate, and the respective kinase.
-
Inhibitor Addition: Add serial dilutions of the PKC (19-36) peptide to the wells.
-
Initiation of Reaction: Initiate the reaction by adding ATP.
-
Fluorescence Measurement: Immediately begin monitoring the change in fluorescence intensity over time using a fluorescence plate reader set at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence signal progression. Plot the percentage of inhibition (calculated from the reaction rates) against the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway leading to the activation of Protein Kinase C.
Caption: Simplified Protein Kinase C (PKC) activation pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 of a kinase inhibitor.
Caption: General workflow for kinase inhibitor IC50 determination.
References
A Comparative Analysis of Protein Kinase C Inhibitors: PKC (19-36) vs. Myristoylated Pseudosubstrate
A deep dive into two potent pseudosubstrate inhibitors of Protein Kinase C, detailing their mechanisms, efficacy, and applications in research and drug development.
In the landscape of signal transduction research and therapeutic development, Protein Kinase C (PKC) stands out as a critical family of enzymes involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] The dysregulation of PKC activity is implicated in numerous diseases, making it a prime target for pharmacological intervention. Pseudosubstrate peptides, which mimic the PKC substrate binding site, are a key class of inhibitors used to probe PKC function. This guide provides a comparative analysis of two widely used PKC pseudosubstrate inhibitors: the unmodified Protein Kinase C (19-36) peptide and its myristoylated counterpart.
Mechanism of Action: A Tale of Two Peptides
Both PKC (19-36) and the myristoylated PKC pseudosubstrate function as competitive inhibitors by binding to the substrate-binding site in the catalytic domain of PKC, thereby preventing the phosphorylation of its natural substrates.[2] The core difference lies in their cellular permeability.
Protein Kinase C (19-36) is a synthetic peptide corresponding to the pseudosubstrate region (amino acid residues 19-36) of PKC.[2][3] This peptide effectively inhibits PKC activity in in vitro kinase assays and in permeabilized cell systems.[4][5] However, its hydrophilic nature prevents it from efficiently crossing the plasma membrane of intact cells.[4][5][6]
Myristoylated PKC Pseudosubstrate , in contrast, is rendered cell-permeant by the covalent attachment of a myristoyl group, a saturated 14-carbon fatty acid, to its N-terminus.[4][5][6][7] This lipid modification facilitates the peptide's translocation across the cell membrane, allowing it to inhibit PKC activity within intact, living cells.[4][5][6] Studies have shown that myristoylation is crucial for this membrane translocation.[6]
Performance and Efficacy: A Quantitative Comparison
The inhibitory potency of these peptides is a critical factor for researchers. While experimental conditions can influence absolute values, a clear trend in their relative efficacy has been established.
| Inhibitor | IC50 (in vitro) | Effective Concentration (in intact cells) | Key Characteristics |
| Protein Kinase C (19-36) | ~0.18 µM[8][9][10][11] | Not applicable (cell impermeant)[4][5][6] | Highly potent in cell-free systems.[8][10] Used for in vitro kinase assays and studies with permeabilized cells.[4][5] |
| Myristoylated PKC Pseudosubstrate | ~10-fold more potent than non-myristoylated analog[7] | 8-20 µM for half-maximal inhibition of specific cellular events[4][5] | Cell-permeant, enabling in vivo and intact cell studies.[4][5][6][7] Selectively inhibits PMA-sensitive PKC isoforms.[7] |
Note: IC50 values can vary depending on the specific PKC isoform, substrate concentration, and assay conditions.
Experimental Protocols
To evaluate and compare the efficacy of PKC (19-36) and myristoylated PKC pseudosubstrate, a standard in vitro PKC kinase assay can be employed.
In Vitro PKC Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PKC (19-36) and myristoylated PKC pseudosubstrate.
Materials:
-
Purified, active Protein Kinase C enzyme.
-
PKC substrate peptide (e.g., QKRPSQRSKYL).[12]
-
PKC (19-36) and myristoylated PKC pseudosubstrate inhibitor peptides.
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1% NP-40).
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol).[13]
-
[γ-³²P]ATP.
-
P81 phosphocellulose paper.[12]
-
0.75% phosphoric acid.[12]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of both PKC (19-36) and myristoylated PKC pseudosubstrate.
-
In a microcentrifuge tube, combine the kinase assay buffer, lipid activator, PKC substrate peptide, and the inhibitor peptide at various concentrations.
-
Add the purified PKC enzyme to each tube and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-15 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[12]
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of PKC activity against the inhibitor concentration and determine the IC50 value for each peptide.
Signaling Pathways and Experimental Workflow
Visualizing the context in which these inhibitors act and the process of their comparison is crucial for a comprehensive understanding.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing the inhibitory potency of PKC inhibitors.
Conclusion
Both Protein Kinase C (19-36) and its myristoylated counterpart are valuable tools for dissecting the roles of PKC in cellular signaling. The choice between them hinges on the experimental system. For in vitro studies requiring a potent and specific inhibitor, PKC (19-36) is an excellent choice. When the investigation requires the modulation of PKC activity within intact cells or in vivo, the myristoylated PKC pseudosubstrate is the superior option due to its enhanced cell permeability. Researchers should consider the data presented here to make an informed decision on the most suitable inhibitor for their specific research needs.
References
- 1. The molecular functions of protein kinase C (PKC) isoforms - MedCrave online [medcraveonline.com]
- 2. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 4. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of a pseudosubstrate peptide of protein kinase C and its myristoylated form with lipid vesicles: only the myristoylated form translocates into the lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A myristoylated pseudosubstrate peptide inhibitor of protein kinase C: effects on glucose- and carbachol-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 11. adooq.com [adooq.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Pseudosubstrate: A Guide to Protein Kinase C (19-36) and its Inhibition of PKC Autophosphorylation
For researchers, scientists, and drug development professionals, understanding the regulatory mechanisms of Protein Kinase C (PKC) is paramount. A key event in PKC activation is autophosphorylation, a process that primes the enzyme for full catalytic activity. This guide provides a comparative analysis of the pseudosubstrate inhibitor, Protein Kinase C (19-36), and its efficacy in blocking this critical autophosphorylation step, supported by experimental data and protocols.
Protein Kinase C (19-36) is a synthetic peptide corresponding to the pseudosubstrate region (residues 19-36) of PKCα and β.[1] This region mimics a substrate but lacks a phosphorylatable serine or threonine residue. By binding to the active site, PKC (19-36) acts as a potent and specific competitive inhibitor of both substrate phosphorylation and autophosphorylation.[2][3][4][5][6] Its utility lies in its high selectivity for PKC over other kinases like cAMP-dependent protein kinase (PKA), making it a valuable tool for dissecting PKC-specific signaling pathways.[3][7]
Comparative Inhibitory Potency of PKC Inhibitors
The inhibitory effect of PKC (19-36) on PKC activity is comparable to several well-known small molecule inhibitors. However, its mechanism as a pseudosubstrate peptide offers a distinct mode of action compared to ATP-competitive inhibitors. The table below summarizes the inhibitory concentrations (IC50) or constants (Ki) for PKC (19-36) and other common PKC inhibitors.
| Inhibitor | Type | Target | IC50 / Ki | Reference |
| PKC (19-36) | Pseudosubstrate Peptide | Pan-PKC | IC50: ~0.18 µM | [7][8] |
| Ki: 0.147-0.28 µM | [3][9] | |||
| Staurosporine | ATP-Competitive | Broad-spectrum Kinase | IC50: ~2-20 nM | [10] |
| Gö6976 | ATP-Competitive | Conventional PKCs (α, β) | IC50: ~2.3-10 nM | [10] |
| Ro-31-8220 | ATP-Competitive | Conventional PKCs (α, β, γ) | IC50: ~5-20 nM | [10] |
| Enzastaurin (LY317615) | ATP-Competitive | PKCβ selective | IC50: ~6 nM | [11] |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of PKC autophosphorylation and a typical experimental workflow for its inhibition.
Experimental Protocol: In Vitro PKC Autophosphorylation Inhibition Assay
This protocol outlines a standard method for measuring the inhibition of PKC autophosphorylation by PKC (19-36) using a radiometric assay.
Materials:
-
Purified, active Protein Kinase C enzyme.
-
PKC (19-36) peptide inhibitor.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂.
-
Lipid Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG), prepared as a lipid vesicle solution.
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
100 mM ATP stock solution.
-
4X SDS-PAGE sample buffer (Laemmli buffer).
-
Deionized water.
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix containing the assay buffer, lipid activators, and purified PKC enzyme for the desired number of reactions.
-
Inhibitor Addition: Aliquot the reaction mix into separate tubes. Add varying concentrations of PKC (19-36) (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) to the respective tubes. Include a no-enzyme control.
-
Pre-incubation: Gently mix and pre-incubate the tubes at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the autophosphorylation reaction by adding a solution of [γ-³²P]ATP and non-labeled ATP to a final concentration of 100 µM. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction tubes at 30°C for 15-20 minutes. The incubation time should be within the linear range of the kinase activity, determined empirically.
-
Quench Reaction: Stop the reaction by adding 4X SDS-PAGE sample buffer and immediately heating the samples at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by running the samples on an SDS-polyacrylamide gel.
-
Detection and Quantification:
-
Dry the gel.
-
Expose the dried gel to an X-ray film or a phosphor imaging screen to detect the radiolabeled, autophosphorylated PKC.
-
Quantify the band intensity using densitometry. The level of ³²P incorporation is inversely proportional to the inhibitory activity of PKC (19-36).
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
This guide confirms that Protein Kinase C (19-36) is a potent and specific inhibitor of PKC autophosphorylation. Its pseudosubstrate mechanism provides a valuable alternative to ATP-competitive inhibitors for targeted studies of PKC function and regulation. The provided data and protocols offer a solid foundation for researchers to incorporate this tool into their experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 4. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. adooq.com [adooq.com]
- 9. pnas.org [pnas.org]
- 10. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Gold Standard Control: A Comparative Guide to Using [Glu27]PKC(19-36) as an Inactive Control Peptide
In the intricate world of signal transduction research, the specific inhibition of protein kinases is a cornerstone of elucidating cellular pathways. For scientists investigating the multifaceted roles of Protein Kinase C (PKC), the pseudosubstrate peptide inhibitor PKC(19-36) is a widely utilized tool. However, to ensure the specificity of its inhibitory effects, a robust negative control is not just recommended, but essential. This guide provides a comprehensive comparison of PKC(19-36) and its scientifically validated inactive control, [Glu27]PKC(19-36), offering researchers the data and protocols necessary for rigorous and reliable experimental design.
Unmasking the Pseudosubstrate: Mechanism of Action
Protein Kinase C comprises a family of serine/threonine kinases that are central to a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The activity of many PKC isozymes is tightly regulated. In its inactive state, an N-terminal pseudosubstrate region within the PKC protein binds to the enzyme's catalytic site, preventing the phosphorylation of downstream targets.
The peptide inhibitor PKC(19-36) is a synthetic peptide corresponding to this pseudosubstrate region (amino acids 19-36) of PKC. By mimicking the endogenous pseudosubstrate, PKC(19-36) competitively inhibits the binding of true substrates to the active site, thereby blocking PKC activity.
The critical importance of a precise control lies in the potential for off-target effects or non-specific interactions of any peptide introduced into a biological system. [Glu27]PKC(19-36) serves as the ideal inactive control. It is identical in sequence to PKC(19-36) with a single, crucial exception: the substitution of Alanine (Ala) at position 27 with Glutamic acid (Glu). This single amino acid change is sufficient to abolish its ability to bind to the PKC active site, rendering it incapable of inhibiting the enzyme.
Head-to-Head Comparison: Performance Data
The efficacy of an inhibitor and the inertness of its control are best demonstrated through quantitative analysis. The following table summarizes the key performance differences between PKC(19-36) and [Glu27]PKC(19-36).
| Parameter | PKC(19-36) (Active Inhibitor) | [Glu27]PKC(19-36) (Inactive Control) | Reference |
| Sequence | RFARKGALA RQKNVHEVKN | RFARKGALE RQKNVHEVKN | |
| Mechanism of Action | Pseudosubstrate competitive inhibitor of PKC | Inactive; does not bind to the PKC active site | [1] |
| Inhibitory Potency (IC50) | 0.18 µM | > 100 µM | [2][3] |
In the Lab: Experimental Evidence
The differential effects of PKC(19-36) and [Glu27]PKC(19-36) have been demonstrated across a variety of experimental systems. In studies of vascular smooth muscle cells, PKC(19-36) effectively inhibited high glucose-induced cell proliferation and DNA synthesis in a dose-dependent manner, while [Glu27]PKC(19-36) exhibited no significant effect at similar concentrations.[1][4]
Similarly, in neuroscience research, the injection of PKC(19-36) into neurons was shown to block long-term depression (LTD), a form of synaptic plasticity, whereas [Glu27]PKC(19-36) had no impact on this process, underscoring the PKC-specific nature of the inhibition.[5]
These studies, among others, highlight the necessity of using [Glu27]PKC(19-36) to confidently attribute observed biological effects to the specific inhibition of PKC by PKC(19-36).
Experimental Protocols
To facilitate the direct comparison of these peptides in your own research, a detailed protocol for an in vitro Protein Kinase C activity assay is provided below.
In Vitro PKC Kinase Assay Protocol
This protocol is designed to measure the inhibitory effect of PKC(19-36) versus [Glu27]PKC(19-36) on PKC-mediated phosphorylation of a substrate peptide.
Materials:
-
Purified, active Protein Kinase C enzyme
-
PKC substrate peptide (e.g., Neurogranin 28-43)
-
PKC(19-36) peptide
-
[Glu27]PKC(19-36) peptide
-
Kinase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM CaCl2)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare Kinase Reaction Mix: For each reaction, prepare a mix containing Kinase Assay Buffer, activated PKC enzyme, and the PKC substrate peptide.
-
Add Peptides: To respective tubes, add varying concentrations of PKC(19-36), [Glu27]PKC(19-36), or vehicle (for control).
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to each tube.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Analyze Data: Calculate the percentage of PKC inhibition for each concentration of the peptides and determine the IC50 value for PKC(19-36).
Visualizing the Science: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflow.
Caption: PKC signaling pathway and points of intervention.
Caption: Workflow for comparing peptide effects on PKC activity.
Conclusion
The judicious use of controls is paramount in scientific research. For investigators studying Protein Kinase C, [Glu27]PKC(19-36) stands as the definitive inactive control for the pseudosubstrate inhibitor PKC(19-36). Its inability to inhibit PKC, confirmed by extensive experimental data, provides the necessary rigor to validate that the effects observed with PKC(19-36) are indeed a consequence of specific PKC inhibition. By incorporating this essential control, researchers can ensure the reliability and interpretability of their findings, ultimately advancing our understanding of PKC-mediated cellular signaling.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Long-Term Depression of Intrinsic Excitability Accompanied by Synaptic Depression in Cerebellar Purkinje Cells | Journal of Neuroscience [jneurosci.org]
A Comparative Guide to the Efficacy of Protein Kinase C (19-36) in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pseudosubstrate inhibitor Protein Kinase C (19-36) with other common PKC inhibitors. The efficacy of PKC (19-36) is evaluated across different cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Introduction to Protein Kinase C (19-36)
Protein Kinase C (PKC) is a family of serine/threonine kinases pivotal in regulating a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The diverse isoforms of PKC are categorized into three main groups: conventional (cPKC), novel (nPKC), and atypical (aPKC), each with distinct activation mechanisms and substrate specificities.
PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate domain (amino acid residues 19-36) of PKCα and β. This peptide acts as a competitive inhibitor by binding to the substrate-binding site of PKC, thereby preventing the phosphorylation of its natural substrates. Its utility as a research tool lies in its ability to acutely inhibit PKC activity, allowing for the investigation of PKC-dependent signaling pathways.
Comparative Efficacy of PKC Inhibitors
The following tables summarize the inhibitory concentrations of PKC (19-36) and a selection of alternative small molecule PKC inhibitors across various cell lines and PKC isoforms. It is important to note that while PKC (19-36) offers a distinct mechanism of action, its efficacy and specificity can vary depending on the cellular context and concentration used.
Table 1: Efficacy of PKC (19-36) in Various Cellular Models
| Cell Line/System | Application | Effective Concentration/IC50 | Reference(s) |
| Cell-Free Assay | Inhibition of PKC activity | IC50 = 0.18 µM | [1][2] |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibition of high glucose-induced cell proliferation | 1 µM completely prevented glucose-induced PKC activation | [1] |
| Rat-1 Fibroblasts | Inhibition of 80-kDa protein phosphorylation | IC50 ≈ 1 µM for inhibition of phorbol ester-induced phosphorylation | |
| Sea Urchin Eggs | Blockade of cytoplasmic alkalinization | 2 - 20 µM showed significant effects | |
| Neonatal Rat Lumbar Motoneurons | Did not reduce bradykinin-induced depolarization | 10 µM | [3] |
| Hippocampal Neurons | Blockade of L-type calcium current enhancement | 2 µM | [4] |
| EBV-positive B-lymphoid cell lines | Blockade of TPA-induced lytic cycle | Complete inhibition observed | [5] |
Table 2: Comparative IC50 Values of Alternative PKC Inhibitors
| Inhibitor | Target(s) | Cell Line | IC50 | Reference(s) |
| Gö 6983 | PKCα, β, γ, δ | Cell-Free | 7 nM, 7 nM, 6 nM, 10 nM, respectively | |
| PKCζ | Cell-Free | 60 nM | ||
| Staurosporine | Broad-spectrum kinase inhibitor (including PKC) | HeLa S3 | 4 nM | |
| HCT116 (Colon Cancer) | 6 nM | |||
| PC12 (Pheochromocytoma) | >90% apoptosis at 1 µM | [6] | ||
| Chelerythrine | PKC | HeLa | 6.2 µM | [7] |
| NCI-N87 (Gastric Cancer) | 3.81 µM | |||
| MDA-MB-231 (Breast Cancer) | 2.6 - 4.2 µM | [7] | ||
| BT-549 (Breast Cancer) | 2.6 - 4.2 µM | [7] | ||
| HCC1937 (Breast Cancer) | 2.6 - 4.2 µM | [7] | ||
| MDA-MB-468 (Breast Cancer) | 2.6 - 4.2 µM | [7] | ||
| MCF7 (Breast Cancer) | >10 µM | [7] | ||
| ZR-75-1 (Breast Cancer) | >10 µM | [7] | ||
| SK-BR-3 (Breast Cancer) | >10 µM | [7] | ||
| MDA-MB-453 (Breast Cancer) | >10 µM | [7] | ||
| HCC827 (NSCLC) | 5.0 - 7.8 µM | [7] | ||
| SK-MES-1 (NSCLC) | 5.0 - 7.8 µM | [7] | ||
| A549 (NSCLC) | 5.0 - 7.8 µM | [7] |
Signaling Pathways and Experimental Workflow
To understand the context in which PKC (19-36) is validated, it is crucial to visualize the relevant signaling pathways and the experimental workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. adooq.com [adooq.com]
- 3. Sensitization of neonatal rat lumbar motoneuron by the inflammatory pain mediator bradykinin | eLife [elifesciences.org]
- 4. Involvement of PKC and PKA in the enhancement of L-type calcium current by GABAB receptor activation in neonatal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Protein Kinase C (19-36) Across Its Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their targets is paramount. This guide provides a detailed comparison of the inhibitory potency of the pseudosubstrate peptide, Protein Kinase C (19-36), across various Protein Kinase C (PKC) isoforms. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The PKC family is broadly categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. The development of inhibitors that can selectively target specific PKC isoforms is a key area of research, given the diverse and sometimes opposing roles of these isoforms in cellular signaling.
PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate domain (amino acid residues 19-36) of PKC. This domain in its native form maintains the enzyme in an inactive state. As a synthetic peptide, PKC (19-36) acts as a competitive inhibitor, binding to the substrate-binding cavity of the kinase and preventing the phosphorylation of its natural substrates.
Comparative Potency of PKC (19-36)
While PKC (19-36) is widely cited as a potent inhibitor of PKC, its efficacy varies among the different isoforms. The following table summarizes the available quantitative data on the inhibitory potency of PKC (19-36) against several PKC isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| PKC Isoform | IC50 / Kᵢ | Comments |
| General PKC | IC50: 0.18 µM[1] | This value is frequently cited for the overall inhibition of a mixed or unspecified population of PKC isoforms. |
| General PKC | Kᵢ: 147 nM | The dissociation constant (Kᵢ) provides another measure of binding affinity. This value is comparable to the commonly reported IC50. |
| PKCα (alpha) | Inhibition demonstrated | While specific IC50 values are not consistently reported in comparative studies, PKC (19-36) has been effectively used to inhibit PKCα activity in cellular assays.[2][3] |
| PKCε (epsilon) | Inhibition demonstrated | Similar to PKCα, the inhibitory effect of PKC (19-36) on PKCε has been established in functional studies.[2][3] |
| PKCζ (zeta) | Inhibition demonstrated | PKC (19-36) has also been shown to inhibit the activity of the atypical isoform PKCζ.[3] |
Experimental Protocols
The determination of the inhibitory potency of compounds like PKC (19-36) is typically performed using in vitro kinase assays. Below is a detailed methodology representative of such experiments.
In Vitro PKC Kinase Activity Assay for IC50 Determination
Objective: To determine the concentration of PKC (19-36) that inhibits 50% of the activity of a specific PKC isoform.
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, β, γ, δ, ε, ζ)
-
PKC (19-36) peptide inhibitor
-
PKC substrate (e.g., a specific peptide with a phosphorylation site for PKC, such as Ac-MBP (4-14) or a fluorescently labeled substrate)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for traditional assays or non-radioactive ATP for fluorescence-based assays
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, containing MgCl₂, CaCl₂, and lipid activators like phosphatidylserine and diacylglycerol for conventional and novel isoforms)
-
96-well microtiter plates
-
Phosphocellulose paper or other separation matrix (for radioactive assays)
-
Scintillation counter or fluorescence plate reader
-
Standard laboratory equipment (pipettes, incubators, etc.)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PKC (19-36) in an appropriate solvent (e.g., water or a buffer) and make serial dilutions to create a range of inhibitor concentrations.
-
Prepare the reaction buffer containing the necessary co-factors for the specific PKC isoform being tested. For conventional PKCs, include calcium and lipid vesicles.
-
Prepare the substrate solution and the ATP solution (spiked with [γ-³²P]ATP if using the radioactive method).
-
-
Kinase Reaction:
-
In each well of a 96-well plate, add the purified PKC isoform.
-
Add the various concentrations of the PKC (19-36) inhibitor to the wells. Include a control well with no inhibitor.
-
Add the PKC substrate to each well.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
-
Incubation:
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C to allow for substrate phosphorylation. The incubation time should be within the linear range of the reaction.
-
-
Termination and Detection:
-
For Radioactive Assays:
-
Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
For Fluorescence-Based Assays:
-
Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a chelating agent like EDTA).
-
Measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of PKC activity for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of PKC activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of specific isoforms of protein kinase C in angiotensin II and lipoxygenase action in rat adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of a Phorbol Ester-Insensitive Protein Kinase C in the α2-Adrenergic Inhibition of Voltage-Gated Calcium Current in Chick Sympathetic Neurons | Journal of Neuroscience [jneurosci.org]
A Comparative Analysis of Peptide Versus Small Molecule Inhibitors for Protein Kinase C (PKC)
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor is a critical decision in the study of Protein Kinase C (PKC) signaling and the development of novel therapeutics. Both peptide-based and small molecule inhibitors offer distinct advantages and disadvantages in terms of specificity, mechanism of action, and pharmacological properties. This guide provides an objective comparison of these two major classes of PKC inhibitors, supported by experimental data and detailed methodologies.
Protein Kinase C is a family of serine/threonine kinases that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of PKC signaling is implicated in numerous diseases, such as cancer, cardiovascular disorders, and neurological conditions, making it a prime therapeutic target.[2][3] The two primary modalities for inhibiting PKC activity, peptide and small molecule inhibitors, operate through distinct mechanisms, which dictates their suitability for different research and therapeutic applications.
The PKC Signaling Pathway: A Brief Overview
The activation of PKC is a complex process initiated by various extracellular signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, recruits and activates conventional and novel PKC isoforms at the plasma membrane, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.
Mechanisms of Inhibition: A Tale of Two Strategies
Small molecule inhibitors and peptide inhibitors employ fundamentally different strategies to block PKC activity. Small molecules are typically ATP-competitive, binding to the highly conserved ATP-binding pocket in the kinase domain. In contrast, peptide inhibitors are often designed to mimic specific protein-protein interactions or substrate binding sites, offering a more targeted approach.
Quantitative Comparison of Inhibitor Performance
The efficacy and selectivity of PKC inhibitors are paramount for their utility in research and medicine. The following table summarizes key quantitative data for representative small molecule and peptide inhibitors.
| Inhibitor Class | Inhibitor Name | Target(s) | IC50 / Ki | Selectivity Profile | Reference(s) |
| Small Molecule | Enzastaurin (LY317615) | PKCβ | IC50: 6 nM | Selective for PKCβ over PKCα (6.5x), PKCγ (14x), and PKCε (18x). | [2][4] |
| Ruboxistaurin (LY333531) | PKCβ1, PKCβ2 | IC50: 4.7 nM (β1), 5.9 nM (β2) | Highly selective for PKCβ isoforms. | [2][5] | |
| Sotrastaurin (AEB071) | Pan-PKC | Ki: 0.22 nM (PKCθ), 0.64 nM (PKCβ), 0.95 nM (PKCα), 1.8-3.2 nM (PKCδ, ε, η) | Potent inhibitor of classical and novel PKC isoforms. | [2][6] | |
| Peptide | Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) Pseudosubstrate | Pan-PKC | IC50: 100-200 nM, Ki: 20 nM (catalytic fragment) | Potent inhibitor of PKC, also inhibits CaM kinases at higher concentrations. | [2] |
| PKC β Pseudosubstrate | PKC | IC50: ~0.5 µM | Selective for PKC. | [7] | |
| Myristoylated PKCζ Pseudosubstrate Inhibitor (myr-ZIP) | PKMζ, PKCα | IC50: 0.27 µM (PKMζ), also inhibits PKCα. | Binds to multiple PKC isoforms. | [8] |
Experimental Protocols
To ensure the reproducibility and validity of comparative data, standardized and detailed experimental protocols are essential. Below are methodologies for key assays used to characterize and compare PKC inhibitors.
In Vitro Kinase Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To determine the IC50 value of an inhibitor against a specific PKC isoform.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
Test inhibitor (peptide or small molecule)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and cocktail
Protocol:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified PKC isozyme, the substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of an inhibitor to the PKC enzyme by detecting changes in the polarization of fluorescently labeled ligands.
Objective: To determine the Ki value of an inhibitor for a specific PKC isoform.
Materials:
-
Purified recombinant PKC isozyme
-
Fluorescently labeled tracer (e.g., a fluorescently tagged ATP-competitive inhibitor or phosphopeptide)
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA)
-
Test inhibitor
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the wells of a 384-well plate, add the purified PKC isozyme and the fluorescently labeled tracer at a fixed concentration.
-
Add the test inhibitor at various concentrations to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test inhibitor.
-
Calculate the percentage of inhibition based on the change in polarization.
-
Determine the IC50 value from the dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.[9]
Cell-Based Viability Assay (MTT Assay)
This assay assesses the effect of PKC inhibitors on cell proliferation and viability.
Objective: To determine the cytotoxic or cytostatic effect of an inhibitor on a specific cell line.
Materials:
-
Cancer or other relevant cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][8]
-
Treat the cells with various concentrations of the test inhibitor and incubate for a specific period (e.g., 24, 48, or 72 hours).[6][8]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6][8]
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1][5]
-
Add the solubilization solution to dissolve the formazan crystals.[6][8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
The intensity of the purple color is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of peptide and small molecule PKC inhibitors.
Conclusion
The choice between peptide and small molecule inhibitors for targeting PKC depends heavily on the specific research or therapeutic goal. Small molecule inhibitors, with their generally good cell permeability and oral bioavailability, are often favored for drug development.[10] However, their mechanism of action, typically targeting the conserved ATP-binding site, can lead to off-target effects.[11] Peptide inhibitors, on the other hand, can offer superior specificity by targeting unique protein-protein interaction sites or substrate-binding domains.[12] While they often face challenges with cell permeability and metabolic stability, advances in peptide engineering, such as myristoylation, are helping to overcome these limitations.[13] A thorough evaluation of the quantitative performance and mechanistic properties of both inhibitor classes, using the standardized assays described herein, is crucial for making an informed decision and advancing our understanding and therapeutic targeting of the PKC signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Protein kinase C substrate and inhibitor characteristics of peptides derived from the myristoylated alanine-rich C kinase substrate (MARCKS) protein phosphorylation site domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C by N-myristoylated peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. ecommons.luc.edu [ecommons.luc.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions [mdpi.com]
- 12. Peptide inhibitors targeting protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A myristoylated pseudosubstrate peptide inhibitor of protein kinase C: effects on glucose- and carbachol-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Protein Kinase C (19-36)
Researchers and drug development professionals handling Protein Kinase C (19-36), a pseudosubstrate peptide inhibitor of protein kinase C (PKC), must adhere to rigorous disposal procedures to ensure laboratory safety and environmental protection. Although not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, the toxicological properties of this peptide have not been fully investigated.[1] Therefore, it is imperative to treat all waste containing Protein Kinase C (19-36) as chemical waste, following institutional and local regulations.
Hazard Assessment and Safety Precautions
Before beginning any disposal process, a thorough hazard assessment is crucial. Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A buttoned lab coat is mandatory to protect against skin contact.
Waste Segregation and Collection
Proper segregation of waste at the source is fundamental to a safe disposal process. All waste streams contaminated with Protein Kinase C (19-36) must be collected in designated, properly labeled, leak-proof containers. Never dispose of this peptide or its solutions down the sink.
| Waste Type | Container Requirement | Labeling Instructions |
| Unused/Expired Peptide | Original vial or a new, sealed, and compatible container. | "Chemical Waste," "Protein Kinase C (19-36)," and the date of disposal initiation. |
| Aqueous Solutions | Sealable, leak-proof plastic or glass container. | "Aqueous Chemical Waste," "Protein Kinase C (19-36) solution," list of all constituents, and accumulation start date. |
| Contaminated Solid Waste | Puncture-resistant container lined with a chemical waste bag. | "Solid Chemical Waste," "Contaminated with Protein Kinase C (19-36)," and accumulation start date. |
| Contaminated Sharps | Designated sharps container. | "Sharps Waste," "Contaminated with Protein Kinase C (19-36)." |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of Protein Kinase C (19-36) waste. This process includes a chemical inactivation step as a best practice to denature the peptide, rendering it biologically inactive before final disposal.
Chemical inactivation is a recommended step to ensure the peptide is denatured before being collected by your institution's Environmental Health & Safety (EHS) department.
-
Select an Inactivation Reagent: A 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH) are common and effective reagents for peptide inactivation.
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste:
-
For liquid waste , slowly add the peptide solution to the inactivation solution in a 1:10 ratio (1 part waste to 10 parts inactivation solution).
-
For solid waste (e.g., contaminated pipette tips, tubes), immerse the items completely in the inactivation solution.
-
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 60 minutes to ensure complete deactivation.
-
Neutralization (if applicable): If using a strong acid or base like 1 M NaOH, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable neutralizing agent (e.g., a weak acid).
-
Final Disposal: Collect the inactivated and neutralized solution in a designated aqueous chemical waste container.
| Inactivation Method | Reagent Concentration | Contact Time | Neutralization Required |
| Bleach Inactivation | 10% bleach solution (0.5-1.0% sodium hypochlorite) | Minimum 60 minutes | Generally not required |
| Base Hydrolysis | 1 M Sodium Hydroxide (NaOH) | Minimum 60 minutes | Yes (to pH 6.0-8.0) |
Disposal of Contaminated Laboratory Equipment
Proper decontamination of laboratory equipment is essential to prevent cross-contamination.
-
Initial Cleaning: Remove any gross contamination by wiping with absorbent pads.
-
Decontamination:
-
Use an enzymatic detergent solution to clean surfaces and soak contaminated labware.
-
Follow with a 10% bleach solution, ensuring a contact time of at least 10 minutes. For metal surfaces, rinse thoroughly with water after bleach application to prevent corrosion.
-
-
Final Rinse: Rinse the equipment thoroughly with distilled water.
-
Disposal of Cleaning Materials: All wipes, pads, and other materials used for cleaning should be disposed of as solid chemical waste.
Institutional Compliance
It is critical to consult and adhere to your institution's specific waste disposal protocols and local regulations. Your Environmental Health & Safety (EHS) department is the primary resource for guidance on chemical waste management. They will arrange for the pickup and final disposal of all collected chemical waste.
Visualized Workflows
To further clarify the disposal process, the following diagrams illustrate the key decision-making and procedural pathways.
Caption: Decision pathway for segregating and handling different types of PKC (19-36) waste.
Caption: Step-by-step workflow for the decontamination of labware exposed to PKC (19-36).
References
Safeguarding Your Research: A Comprehensive Guide to Handling Protein Kinase C (19-36)
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Protein Kinase C (19-36), a synthetic peptide used in biochemical research.
Protein Kinase C (19-36) is a peptide that acts as a pseudosubstrate inhibitor of Protein Kinase C (PKC), playing a crucial role in studying intracellular signaling pathways. While it is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard, its toxicological properties have not been fully investigated.[1][2] Therefore, exercising due care and adhering to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Protein Kinase C (19-36).
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[2] |
| Eyes | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[1][3] |
| Body | Laboratory coat | To protect skin and clothing from contamination.[3] |
| Respiratory | NIOSH (US) or CEN (EU) approved respirator (e.g., N95) | Recommended when handling the lyophilized powder to avoid inhalation of dust particles, although not strictly required under normal conditions.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling Protein Kinase C (19-36) minimizes risks and ensures the peptide's stability.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product name and catalog number match the order.
-
Wear appropriate PPE (gloves and lab coat) during inspection.
2. Storage:
-
Store the lyophilized peptide at -20°C for short-term storage and -80°C for long-term storage.
-
Keep the vial tightly sealed in a dry, cool, and well-ventilated place, away from bright light.[2][4]
-
For peptides containing amino acids prone to oxidation (C, M, W), consider purging the vial with an inert gas like nitrogen or argon.
3. Preparation of Solutions:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation and moisture absorption.
-
Work in a well-ventilated area or a chemical fume hood, especially when handling the powder.
-
To prepare a stock solution, dissolve the peptide in a suitable sterile solvent, such as sterile distilled water or dilute acetic acid (0.1%).
-
If the peptide's solubility is unknown, start with a small amount of solvent.
-
Avoid repeated freeze-thaw cycles. It is recommended to create single-use aliquots from the stock solution.
-
Store peptide solutions at 4°C for up to a week; for longer storage, freeze the aliquots at -20°C or colder.
4. Handling and Use:
-
Always wear the recommended PPE.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Avoid the formation of dust and aerosols.[2]
-
In case of accidental contact:
-
Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eyes: Flush with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids.[1]
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1][2]
-
Disposal Plan
Proper disposal of Protein Kinase C (19-36) and associated materials is crucial to prevent environmental contamination and potential health risks.
1. Unused Peptide and Contaminated Solutions:
-
Collect all waste materials in suitable, clearly labeled, and sealed containers.[2]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always observe all federal, state, and local environmental regulations for chemical waste disposal.[1]
2. Contaminated Labware and PPE:
-
Disposable items such as gloves, pipette tips, and tubes that have come into contact with the peptide should be collected in a designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by soaking in a suitable cleaning solution before washing.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling Protein Kinase C (19-36) from receipt to disposal.
Caption: Workflow for Safe Handling of Protein Kinase C (19-36).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
